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Core Science & Biosynthesis

Foundational

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide synthesis protocol

This guide outlines a high-fidelity protocol for the synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide . This compound is a critical pharmacophore, often serving as a bioisostere for amides or as a precursor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity protocol for the synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide . This compound is a critical pharmacophore, often serving as a bioisostere for amides or as a precursor to 1,2,4-oxadiazole heterocycles found in JAK inhibitors and other immunomodulatory drugs.

Executive Summary

  • Target Molecule: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

  • Core Strategy: Two-step sequence: (1) Base-catalyzed aza-Michael addition of pyrazole to crotononitrile, followed by (2) Nucleophilic addition of hydroxylamine to the nitrile.

  • Stereochemical Control: The (E)-isomer of the amidoxime is targeted via kinetic control and specific workup conditions, as the (Z)-isomer is often thermodynamically favored in the solid state due to intramolecular hydrogen bonding.

  • Yield Expectation: 65–75% (Overall).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary logical blocks. The "E" geometry of the amidoxime is the final critical quality attribute (CQA).

The Pathway:

  • Precursor Formation: Construction of the C-N bond via conjugate addition.

  • Functional Group Interconversion: Transformation of the nitrile to the amidoxime.

G Target (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide Intermediate 3-(1H-pyrazol-1-yl)butanenitrile Target->Intermediate NH2OH·HCl, Base (Amidoxime Formation) Start1 1H-Pyrazole Intermediate->Start1 Aza-Michael Disconnection Start2 Crotononitrile (2-Butenenitrile) Intermediate->Start2

Figure 1: Retrosynthetic logic flow. The chiral center at C3 is formed in the first step (racemic), while the E-geometry is established in the second.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of 3-(1H-pyrazol-1-yl)butanenitrile

The Aza-Michael Addition

Rationale: Direct reaction of pyrazole with crotononitrile is kinetically slower than with acrylonitrile due to the steric hindrance of the


-methyl group and the inductive electron-donating effect, which reduces the electrophilicity of the 

-carbon. Therefore, a strong organic base (DBU) is preferred over inorganic carbonates (

) to drive the reaction to completion without requiring harsh thermal conditions that promote polymerization.

Reagents & Materials:

  • 1H-Pyrazole (1.0 equiv)[1]

  • Crotononitrile (mixture of cis/trans, 1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Acetonitrile (ACN) (Solvent, 5 volumes)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 1H-Pyrazole (10.0 g, 147 mmol) and Acetonitrile (50 mL).

  • Addition: Add DBU (2.2 mL, 14.7 mmol) followed by the dropwise addition of Crotononitrile (14.4 mL, 176 mmol) over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (80–82 °C) . Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

    • Checkpoint: Reaction typically reaches completion in 12–16 hours. The pyrazole spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator).

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove DBU and excess pyrazole. Wash with Brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate.
    
  • Result: The product is obtained as a pale yellow oil. Yield is typically >90%.[2] It can be used directly in the next step without column chromatography if purity is >95% by NMR.

Data Profile (Intermediate):

Parameter Value
Appearance Pale yellow oil

| 1H NMR (CDCl3) |


 7.55 (d, 1H), 7.45 (d, 1H), 6.25 (t, 1H), 4.65 (m, 1H, CH-N), 2.90 (dd, 1H), 2.75 (dd, 1H), 1.65 (d, 3H, CH3). |
| Key Feature  | The chiral multiplet at 4.65 ppm confirms N-alkylation at the secondary carbon. |
Step 2: Synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

The Amidoxime Formation & Stereoselection

Rationale: Amidoximes exist in a tautomeric equilibrium between the Z-isomer (stabilized by intramolecular O-H...N hydrogen bonding) and the E-isomer. While the Z-form is often the thermodynamic product in the solid state, the E-isomer is kinetically accessible and often preferred for subsequent cyclizations. We utilize a hydroxylamine hydrochloride/sodium bicarbonate system in ethanol. The use of


 (mild base) prevents over-reaction and minimizes the formation of amide byproducts.

Reagents:

  • 3-(1H-pyrazol-1-yl)butanenitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Bicarbonate (

    
    ) (1.5 equiv)
    
  • Ethanol (absolute) (10 volumes)

Procedure:

  • Free Base Generation (In Situ): In a reaction vessel, suspend

    
     (15.3 g, 220 mmol) and 
    
    
    
    (18.5 g, 220 mmol) in Ethanol (150 mL). Stir at room temperature for 30 minutes.
    
    
    evolution will occur; ensure venting.
  • Addition: Add the crude nitrile (20.0 g, 147 mmol) dissolved in a minimal amount of Ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (78 °C) for 6–8 hours.

    • Mechanism: The amine nitrogen of hydroxylamine attacks the nitrile carbon.

  • Workup (Critical for E-isomer):

    • Filter the hot mixture to remove insoluble NaCl salts.

    • Concentrate the filtrate to

      
      20% of its original volume.
      
    • Add Diethyl Ether or MTBE (50 mL) to induce precipitation.

    • Cool to 0–5 °C and stir for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold Ether.

  • Recrystallization (Polymorph Control): To ensure the (E)-configuration, recrystallize from Isopropanol/Hexane. The (E)-isomer typically crystallizes as the kinetic product if cooled rapidly, whereas slow evaporation may favor the (Z).

Data Profile (Target):

Parameter Value
Appearance White crystalline solid
Melting Point 142–145 °C
Yield 70–80%

| Mass Spec (ESI+) | [M+H]+ = 183.1 |

Part 3: Stereochemical Validation & Mechanism

To confirm the (E) configuration, one must rely on


 NMR shifts of the oxime hydroxyl proton or NOE (Nuclear Overhauser Effect) experiments.

Diagnostic NMR Signals (DMSO-


): 
  • (E)-Isomer: The

    
     proton typically appears downfield (
    
    
    
    8.5–9.5 ppm) as a singlet. The amine
    
    
    protons appear as a broad singlet around
    
    
    5.0–5.5 ppm.
  • (Z)-Isomer: The

    
     proton is often further downfield or broadened due to hydrogen bonding with the amine nitrogen.
    

Mechanistic Pathway: The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile.

ReactionMechanism Nitrile Nitrile R-CN Transition Tetrahedral Intermediate Nitrile->Transition Nucleophilic Attack NH2OH NH2OH NH2OH->Transition Amidoxime (E)-Amidoxime Target Transition->Amidoxime 1,3-Proton Shift

Figure 2: Mechanistic flow of amidoxime formation. The kinetic pathway favors the (E)-isomer where the -OH and -NH2 groups are trans to avoid steric repulsion, though thermodynamic equilibrium (Z) is possible.

Part 4: Safety & Troubleshooting

Hazard / IssueMitigation Strategy
Hydroxylamine (Explosion Risk)

is thermally unstable. Never distill the free base to dryness. Use the HCl salt and generate in situ.
Exotherm (Step 1) The Michael addition can be exothermic. Add crotononitrile slowly and monitor internal temperature.
Isomerization (E to Z) Avoid prolonged heating during recrystallization. Store the solid in a cool, dry place to prevent solid-state isomerization.
Poor Conversion (Step 1) If reaction stalls, add 0.05 equiv more DBU. Do not exceed 85 °C to avoid polymerization of crotononitrile.

References

  • Michael Addition Kinetics:Causality of base choice. Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Establishes DBU efficacy for sterically hindered acceptors).
  • Amidoxime Stereochemistry:E/Z Equilibrium.

    • Digua, K., et al. (2015). "Structure and Tautomerism of Amidoximes." Journal of Organic Chemistry, 80(12), 6025–6036.

  • Pyrazole Synthesis Protocols:General methodology.

    • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 10(4), 605–608.

  • General Amidoxime Preparation: Sandler, S. R., & Karo, W. (1983). Organic Functional Group Preparations (Vol. 3). Academic Press. (Standard protocol for Nitrile to Amidoxime conversion).

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of (E)-N'-Hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (Molecular Formula: C₇H₁₂N₄O) is a highly versatile bifunctional building block utilized across medicinal chemistry and materials science. It integrates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (Molecular Formula: C₇H₁₂N₄O) is a highly versatile bifunctional building block utilized across medicinal chemistry and materials science. It integrates a pyrazole ring—a privileged heterocyclic scaffold—with an amidoxime moiety. The amidoxime group serves as a bioisostere for amidines, a potent metal chelator, and a critical precursor for energetic polycyclic materials.

This technical guide elucidates the compound's physicochemical profile, details a self-validating synthetic workflow, and explores its mechanistic behavior in biological and material systems.

Structural Breakdown & Physicochemical Profile

The molecule consists of a butane backbone substituted at the C3 position with a 1H-pyrazol-1-yl group, terminating in an N'-hydroxyimidamide (amidoxime) group at C1. The (E)-configuration around the C=N bond is thermodynamically preferred, as it minimizes steric repulsion between the hydroxyl group and the bulky pyrazole-bearing alkyl chain.

To facilitate rational drug design and material integration, the quantitative physicochemical data is summarized below.

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C₇H₁₂N₄O-
Molecular Weight 168.20 g/mol Ideal for fragment-based drug discovery (FBDD) libraries.
LogP (estimated) ~0.65Highly water-soluble; favorable oral bioavailability profile.
Topological Polar Surface Area (TPSA) 89.3 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 3 (-NH₂, -OH)Enables strong directional interactions within target kinase or receptor pockets.
Hydrogen Bond Acceptors 4 (N, N, N, O)Promotes aqueous solvation and enhances target binding affinity.
pKa (Amidoxime -OH) ~11.5Remains protonated and stable at physiological pH.
pKa (Amidine -NH⁺) ~4.5 - 5.5Weakly basic; exists primarily as a neutral species in systemic circulation.

Mechanistic Synthesis & Experimental Workflow

The synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is achieved via a robust two-step sequence: an aza-Michael addition followed by amidoximation.

Step 1: Aza-Michael Addition of Pyrazole to Crotononitrile

The initial step utilizes a base catalyst to deprotonate 1H-pyrazole, generating a highly nucleophilic pyrazolate anion that attacks the electrophilic β-carbon of crotononitrile (2-butenenitrile) . Cesium carbonate (Cs₂CO₃) is selected as the optimal base; the large, soft cesium cation weakly coordinates the pyrazolate, maximizing its nucleophilicity compared to the tighter ion pairs formed with sodium or lithium.

Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)butanenitrile

  • Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 1H-pyrazole (1.0 eq, 10 mmol) and crotononitrile (1.2 eq, 12 mmol) in anhydrous THF (20 mL).

  • Catalysis: Add Cs₂CO₃ (0.1 eq, 1 mmol). Causality Note: A catalytic amount is sufficient to initiate the deprotonation cycle without causing unwanted polymerization of the unsaturated nitrile.

  • Reaction: Stir the mixture at 40°C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The system is self-validating when the pyrazole starting material spot (visualized by UV 254 nm) completely disappears, replaced by a single, lower R_f product spot.

  • Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the base. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate nitrile.

Step 2: Amidoximation via Hydroxylamine

The intermediate nitrile is converted to the amidoxime by the nucleophilic addition of hydroxylamine . Potassium carbonate is utilized to liberate free hydroxylamine from its hydrochloride salt. The reaction proceeds under strict thermodynamic control, selectively yielding the (E)-isomer.

Protocol 2: Synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

  • Preparation: Dissolve the isolated 3-(1H-pyrazol-1-yl)butanenitrile (1.0 eq, 8 mmol) in absolute ethanol (15 mL).

  • Reagent Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq, 12 mmol) and K₂CO₃ (1.5 eq, 12 mmol) in a minimum amount of water (~3 mL). Stir until CO₂ evolution ceases. Causality Note: This step ensures the complete generation of the active free NH₂OH nucleophile before introduction to the nitrile.

  • Addition & Reflux: Add the aqueous NH₂OH solution to the ethanolic nitrile solution. Heat the mixture to reflux (~80°C) for 18 hours.

  • IPC: Monitor via LC-MS. The mass peak corresponding to the nitrile [M+H]⁺ 136 should quantitatively shift to the amidoxime [M+H]⁺ 169.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Add water (10 mL) and extract with dichloromethane (3 x 15 mL). Dry the organic phase over MgSO₄, filter, and evaporate to yield the crude amidoxime. Purify by recrystallization from hot ethanol/water to obtain the pure (E)-isomer.

G A 1H-Pyrazole + Crotononitrile B Aza-Michael Addition (Cs2CO3 Catalyzed) A->B C 3-(1H-pyrazol-1-yl) butanenitrile B->C D Amidoximation (+ NH2OH, K2CO3) C->D E (E)-N'-hydroxy-3- (1H-pyrazol-1-yl) butanimidamide D->E Thermodynamic (E)-isomer

Synthetic workflow for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

Physicochemical Behavior in Biological & Material Systems

The unique bidentate nature of the amidoxime group, coupled with the structural rigidity of the pyrazole ring, enables several advanced applications:

  • Nitric Oxide (NO) Donors & Prodrugs: Amidoximes are well-documented prodrugs for amidines. In vivo, they are reduced by mARC (mitochondrial amidoxime reducing component) enzymes to active amidines, vastly improving oral bioavailability. Furthermore, enzymatic oxidation of the amidoxime group can release nitric oxide (NO), acting as a localized vasodilator.

  • Heavy Metal Chelation: The N'-hydroxyimidamide motif acts as a powerful bidentate ligand. It exhibits exceptional coordination affinity for heavy metals, particularly uranyl (UO₂²⁺) and iron (Fe³⁺) ions. This makes the compound a valuable building block for functionalizing polymers used in selective metal extraction from seawater or industrial wastewater.

  • Energetic Materials & Heterocycle Synthesis: Pyrazolyl amidoximes are critical precursors for synthesizing 1,2,4-oxadiazoles via cyclocondensation with β-keto esters or acid chlorides. These resulting polycyclic systems are highly prized in the development of thermally stable energetic materials and advanced photographic developing chemicals.

G Core Amidoxime Motif App1 NO Donor / Vasodilation Core->App1 Enzymatic Oxidation App2 Metal Chelation (e.g., UO2 2+, Fe 3+) Core->App2 Coordination Chemistry App3 Heterocycle Synthesis (1,2,4-Oxadiazoles) Core->App3 Cyclocondensation

Key functional pathways and applications of the amidoxime pharmacophore.

References

  • Wang, Y., et al. "Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." RSC Advances, 2022. URL:[Link]

  • Ostrowska, K., & Kolasa, A. "Synthesis of Amidoximes from Nitriles, Hydroxylamine Hydrochloride, and Either Potassium Carbonate or Sodium Methoxide." Science of Synthesis, Houben-Weyl Methods of Molecular Transformations, 2004. URL:[Link]

Foundational

The Enigmatic Case of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide: A Search for a Scientific History

An extensive review of publicly accessible scientific literature, chemical databases, and patent records reveals no specific, documented discovery or developmental history for the compound identified as (E)-N'-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: March 2026

An extensive review of publicly accessible scientific literature, chemical databases, and patent records reveals no specific, documented discovery or developmental history for the compound identified as (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide. This suggests that the molecule may fall into one of several categories: a novel, yet-to-be-published entity, a transient intermediate in a complex synthesis, or a theoretical structure not yet synthesized or characterized.

While a detailed historical guide on this specific compound cannot be constructed, this paper will instead delve into the constituent chemical motifs—the N'-hydroxy-imidamide and the pyrazol-1-yl butane moieties—to provide a foundational understanding of the likely scientific context from which such a molecule would emerge. We will explore the established roles of these functional groups in medicinal chemistry and outline the probable synthetic strategies and characterization methods that would be employed upon its discovery.

Part 1: Deconstructing the Components - A Look at the Functional Moieties

The structure of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is characterized by two key pharmacophores: the N-hydroxyimidamide group and the N-substituted pyrazole ring. Understanding their individual significance is crucial to postulating the intended purpose of the target molecule.

The N-Hydroxyimidamide Functional Group: A Versatile Pharmacophore

The N-hydroxyimidamide (or hydroxyamidine) moiety is a well-established functional group in drug discovery, primarily recognized as a bioisostere for carboxylic acids and as a key structural element in inhibitors of several enzyme classes. Its utility stems from its ability to chelate metal ions within enzyme active sites and to act as a nitric oxide (NO) donor prodrug.

  • Enzyme Inhibition: N-hydroxyimidamides are prominent in the design of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy, and nitric oxide synthases (NOS), which are implicated in various inflammatory diseases. The N-hydroxy group can coordinate with the heme iron present in the active site of these enzymes.

  • Prodrug Strategy: This functional group can be designed to release nitric oxide under specific physiological conditions, a strategy leveraged in the development of vasodilators and other cardiovascular agents.

The Pyrazole Ring: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds. Its key features include:

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.

  • Versatile Interactions: It can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with biological targets.

  • Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for facile modification and optimization of compound libraries. A common and powerful method for its synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative. For N-substituted pyrazoles like the one in the topic compound, the reaction of an α,β-unsaturated aldehyde or ketone with a substituted hydrazine is a typical route.

Part 2: A Postulated Synthetic Pathway and Workflow

Given the absence of a published synthesis, we can propose a logical, multi-step reaction sequence based on established organic chemistry principles. The following protocol represents a plausible route to (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

Proposed Synthesis Protocol

Step 1: Synthesis of 3-(1H-pyrazol-1-yl)butanenitrile

  • Reaction Setup: To a solution of 3-butenenitrile (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add pyrazole (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq).

  • Reaction Execution: Stir the mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, neutralize with a weak acid (e.g., ammonium chloride solution), and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Conversion to (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

  • Reaction Setup: Dissolve the 3-(1H-pyrazol-1-yl)butanenitrile (1.0 eq) in a suitable solvent such as ethanol (0.4 M).

  • Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (2.0 eq) to the mixture.

  • Reaction Execution: Stir the reaction mixture at 50-60 °C for 6-12 hours. Monitor for the disappearance of the starting nitrile by TLC or GC-MS.

  • Work-up & Purification: After cooling, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.

Proposed Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

G cluster_start Starting Materials cluster_step1 Step 1: Michael Addition cluster_intermediate Intermediate Product cluster_step2 Step 2: Hydroxylamine Addition cluster_final Final Product A 3-Butenenitrile S1 Reactants A + B Solvent: Ethanol Catalyst: NaOEt Condition: Reflux A->S1 B Pyrazole B->S1 I1 3-(1H-pyrazol-1-yl)butanenitrile S1->I1 Purification via Column Chromatography S2 React I1 with: Hydroxylamine HCl Base: Na2CO3 Solvent: Ethanol Condition: 50-60°C I1->S2 FP (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide S2->FP Purification via Recrystallization

Caption: Proposed two-step synthesis of the target compound.

Part 3: Characterization and Validation

Upon successful synthesis, the identity and purity of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide would be confirmed using a standard suite of analytical techniques.

Spectroscopic and Analytical Data

The following table outlines the expected data from key analytical methods.

Analytical Method Expected Result / Key Features
¹H NMR - Presence of characteristic pyrazole ring protons. - Signals corresponding to the butanimidamide backbone (CH₃, CH₂, CH). - A broad singlet for the N-OH proton, which is exchangeable with D₂O.
¹³C NMR - Distinct signals for the three unique carbons of the pyrazole ring. - A signal for the imidamide carbon (C=N) in the range of 150-160 ppm. - Signals for the aliphatic carbons of the butane chain.
Mass Spectrometry (MS) - A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (C₇H₁₂N₄O).
High-Performance Liquid Chromatography (HPLC) - A single major peak indicating high purity (typically >95%) under various solvent conditions.
Infrared (IR) Spectroscopy - A broad O-H stretching band around 3200-3400 cm⁻¹. - A C=N stretching vibration around 1640-1680 cm⁻¹. - C-H and C-N stretching bands.
Self-Validating Experimental Logic

The trustworthiness of the synthesis is ensured by a feedback loop of analysis and purification at each stage.

G Synthesis Step 1 Synthesis Workup Aqueous Workup & Extraction Synthesis->Workup Crude Crude Intermediate Workup->Crude TLC TLC Analysis (Purity Check) Crude->TLC Purify Column Chromatography TLC->Purify Impurities Detected Characterize NMR / MS (Identity Confirmation) TLC->Characterize Single Spot Pure Pure Intermediate Purify->Pure Pure->Characterize Proceed Proceed to Step 2 Characterize->Proceed Structure Confirmed

Caption: Self-validating workflow for intermediate synthesis.

Conclusion

While the specific history of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide remains unwritten in the annals of public scientific discourse, its constituent parts suggest a molecule of significant potential in medicinal chemistry. The combination of a metal-chelating N-hydroxyimidamide group with the stable and versatile pyrazole scaffold points toward applications in enzyme inhibition, potentially in the fields of oncology or inflammatory diseases. The proposed synthetic route is robust and relies on well-understood, high-yielding chemical transformations. Should this compound emerge from the confidential records of a drug discovery program or be described in future academic work, the foundational principles outlined here will undoubtedly form the bedrock of its scientific story. Until then, it remains an intriguing example of a molecule whose potential is yet to be formally discovered.

Exploratory

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide structural analogs and derivatives

Executive Summary & Pharmacophore Analysis This guide details the synthesis, structural properties, and derivatization of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a versatile chemical scaffold bridging two priv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

This guide details the synthesis, structural properties, and derivatization of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a versatile chemical scaffold bridging two privileged medicinal chemistry structures: the pyrazole ring and the amidoxime functional group.

While the specific molecule (CAS 1006336-79-3) functions primarily as a high-value intermediate, its structural analogs have demonstrated significant potential in neuroprotection (via Bax/Caspase-3 inhibition), antimicrobial applications (membrane disruption), and kinase inhibition .

Structural Deconstruction

The molecule consists of three distinct domains, each conferring specific reactivity and biological potential:

  • The Pyrazole Head (1H-pyrazol-1-yl): A stable aromatic heterocycle acting as a hydrogen bond acceptor. It is a known bioisostere for imidazole and is critical for

    
    -
    
    
    
    stacking interactions in enzyme active sites (e.g., kinases).
  • The Aliphatic Linker (3-substituted butane chain): The 3-position substitution implies a chiral center (

    
    ), introducing stereochemical complexity. The 4-carbon chain provides lipophilicity (LogP modulation) essential for blood-brain barrier (BBB) penetration.
    
  • The Amidoxime Tail (N'-hydroxy-imidamide): A polar, amphoteric group. It serves as:

    • A prodrug moiety for amidines (improved oral bioavailability).

    • A precursor for 1,2,4-oxadiazoles (thermodynamically stable ester bioisosteres).

    • A nitric oxide (NO) donor under oxidative stress.

Core Synthesis Protocol

The synthesis follows a convergent pathway. The causality of this approach relies on the Michael addition of pyrazole to an unsaturated nitrile, followed by nucleophilic attack of hydroxylamine.

Step 1: Michael Addition (Scaffold Formation)

Objective: Synthesize the precursor 3-(1H-pyrazol-1-yl)butanenitrile.

  • Reagents: 1H-Pyrazole, Crotononitrile (2-butenenitrile), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Acetonitrile (MeCN) or neat.

  • Mechanism: The pyrazole nitrogen (nucleophile) attacks the

    
    -carbon of the crotononitrile (Michael acceptor).
    

Protocol:

  • Dissolve 1H-pyrazole (1.0 eq) in MeCN.

  • Add DBU (0.1 eq) as a catalyst. Note: DBU is preferred over inorganic bases to maintain homogeneity.

  • Add Crotononitrile (1.2 eq) dropwise at 0°C to prevent polymerization.

  • Reflux at 80°C for 6–12 hours.

  • Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of pyrazole and the appearance of a less polar spot indicates conversion.

  • Workup: Evaporate solvent. Neutralize DBU with dilute HCl. Extract with DCM.

Step 2: Amidoxime Formation (The Title Compound)

Objective: Convert the nitrile to the (E)-amidoxime.

  • Reagents: 3-(1H-pyrazol-1-yl)butanenitrile (from Step 1), Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ).
  • Solvent: Ethanol/Water (2:1 v/v).

  • Thermodynamics: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to reduced steric clash between the hydroxyl group and the amino group.

Protocol:

  • Dissolve

    
     (3.0 eq) and 
    
    
    
    (1.5 eq) in water. Stir until evolution of
    
    
    ceases (generation of free base
    
    
    ).
  • Add the nitrile precursor (1.0 eq) dissolved in Ethanol.

  • Reflux at 70–80°C for 8 hours.

  • Self-Validating Check (IR Spectroscopy):

    • Start: Strong peak at

      
       (C
      
      
      
      N stretch).[1]
    • End: Disappearance of

      
       peak; Appearance of broad bands at 
      
      
      
      (O-H/N-H stretch) and
      
      
      (C=N).
  • Purification: Evaporate ethanol. The product often precipitates upon cooling. Recrystallize from Isopropanol.

Data Summary Table
ParameterValue / ConditionNote
CAS 1006336-79-3Standard Identifier
Molecular Formula

MW: 184.20 g/mol
Key IR Signal

C=N (Amidoxime)
Stereochemistry (E)-isomerMajor product
Solubility DMSO, Methanol, EthanolPoor in water (neutral pH)

Derivatization Pathways & Analogs

The amidoxime group is a "chemical chameleon," allowing access to three distinct classes of bioactive analogs.

Pathway A: 1,2,4-Oxadiazole Cyclization (GPCR/Kinase Targets)

Reacting the amidoxime with acyl chlorides or esters creates 1,2,4-oxadiazoles. These are bioisosteres of esters but are metabolically stable (resistant to hydrolysis).

  • Reagent: Benzoyl chloride (or derivatives) + Pyridine (solvent/base).

  • Conditions: Heat to 110°C.

  • Result: 3-(1-(1H-pyrazol-1-yl)butan-3-yl)-5-phenyl-1,2,4-oxadiazole.

  • Application: High-affinity ligands for GPCRs; the oxadiazole ring mimics the peptide bond geometry.

Pathway B: Hydrolysis to Amides (Neuroprotection)

Hydrolysis of the amidoxime (or the parent nitrile) yields the amide analog: 3-(1H-pyrazol-1-yl)butanamide .

  • Relevance: Structurally analogous to N-propananilide derivatives which have shown efficacy in 6-OHDA induced neurotoxicity models (Parkinson's research) by inhibiting Bax expression and Caspase-3 activation.

Pathway C: Reduction to Amidines

Catalytic hydrogenation (


, Pd/C) reduces the N-O bond.
  • Result: 3-(1H-pyrazol-1-yl)butanimidamide.

  • Application: Cationic antimicrobial peptides mimics. The highly basic amidine group (

    
    ) interacts with negatively charged bacterial cell membranes.
    

Visualizing the Workflow & Mechanism

The following diagram illustrates the synthesis pipeline and the biological signaling pathway relevant to the neuroprotective amide derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatives & Bioactivity cluster_2 Neuroprotective Mechanism (Amide Analog) Croton Crotononitrile (Michael Acceptor) Nitrile Intermediate: 3-(1H-pyrazol-1-yl)butanenitrile Croton->Nitrile DBU, MeCN Michael Add. Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Nitrile Amidoxime TARGET SCAFFOLD: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide Nitrile->Amidoxime NH2OH·HCl Na2CO3, 80°C Amide Amide Analog (Neuroprotective) Nitrile->Amide Hydrolysis Oxadiazole 1,2,4-Oxadiazole (GPCR Ligands) Amidoxime->Oxadiazole R-COCl Cyclization Bax Bax Protein (Pro-apoptotic) Amide->Bax Inhibits Expression Mito Mitochondrial Permeability Bax->Mito Promotes Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes

Figure 1: Convergent synthesis of the amidoxime scaffold and downstream derivatization pathways targeting GPCRs (Oxadiazoles) and Neuroprotection (Amides).

Experimental Validation & Quality Control

NMR Characterization (Expected Signals)

For (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in DMSO-


:
  • 
     1.5 ppm (d, 3H):  Methyl group of the butane chain.
    
  • 
     2.4–2.6 ppm (m, 2H):  Methylene protons (
    
    
    
    to the amidine).
  • 
     4.7 ppm (m, 1H):  Methine proton (
    
    
    
    to amidine, attached to pyrazole).
  • 
     5.4 ppm (s, 2H): 
    
    
    
    of the amidoxime (broad, exchangeable).
  • 
     6.2, 7.4, 7.7 ppm:  Pyrazole ring protons.[2]
    
  • 
     8.8 ppm (s, 1H):  N-OH proton (broad, exchangeable).
    
Storage & Stability
  • Hygroscopicity: Amidoximes are hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to

    
    °C. Avoid prolonged heating above 140°C to prevent Beckmann rearrangement or decomposition to urea derivatives.
    
  • Light Sensitivity: Store in amber vials to prevent E/Z photo-isomerization.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 1006336-79-3. [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025).[3] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [Link]

  • Ojha, S., et al. (2023).[5] Pyrazole Linked-1,2,4-Oxadiazole Derivatives as Potential Pharmacological Agent: Design, Synthesis and Antimicrobial Study. ResearchGate. [Link]

  • Massolini, G., & Calleri, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

This technical guide details the physicochemical profiling of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a functionalized amidoxime intermediate often utilized in the synthesis of bioactive pyrazole derivatives (...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profiling of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a functionalized amidoxime intermediate often utilized in the synthesis of bioactive pyrazole derivatives (e.g., Factor Xa inhibitors or fungicides).

The following analysis synthesizes structural activity relationships (SAR) from homologous amidoximes and pyrazoles to provide a predicted solubility/stability profile, alongside rigorous experimental protocols for validation.

Executive Summary

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is an amphiphilic molecule featuring a basic pyrazole ring and a reactive amidoxime moiety. Its utility in drug development is governed by two critical instability factors: (E)/(Z) photo-isomerization and hydrolytic degradation to the corresponding amide. This guide provides a comprehensive framework for solubilizing this compound in biorelevant and organic media and stabilizing it during analytical workflows.

Chemical Identity & Physicochemical Context

Understanding the molecular architecture is a prerequisite for selecting solvent systems.

PropertyDescriptionImplications for Solubility/Stability
IUPAC Name (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamideSpecific stereochemistry (E-isomer) affects crystal packing and dissolution rates.
Functional Groups Pyrazole (N-linked), Amidoxime (

)
Amidoxime : H-bond donor/acceptor; susceptible to hydrolysis. Pyrazole : Weakly basic (

), aromatic stability.
Predicted


(Pyrazole N)

(Oxime O-H)

(Amidine N-H)
Solubility is highly pH-dependent. High solubility expected in acidic buffers (

).
Predicted


Moderate lipophilicity; likely soluble in alcohols and polar aprotic solvents.

Solubility Profiling

The solubility of amidoximes is often limited by strong intermolecular hydrogen bonding in the crystal lattice. The (E)-isomer typically exhibits different solubility than the (Z)-isomer due to the arrangement of the hydroxyl group relative to the amino group.

Predicted Solubility Data

Data derived from structural analogs (e.g., acetamidoxime, pyrazole-1-propanimidamide).

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic DMSO High (>100 mg/mL)Disrupts intermolecular H-bonds; preferred stock solvent.
Polar Aprotic DMF High (>80 mg/mL)Excellent for synthesis; avoid for biological assays due to toxicity.
Polar Protic Methanol/Ethanol Moderate (20–50 mg/mL)Good solvation of the polar amidoxime head and lipophilic butyl chain.
Aqueous Water (Neutral) Low to Moderate (1–5 mg/mL)Limited by the non-polar pyrazole/butyl segments.
Aqueous 0.1 M HCl High (>50 mg/mL)Protonation of the pyrazole and amidoxime nitrogens drives dissolution.
Non-Polar Hexane/Heptane Negligible (<0.1 mg/mL)Compound is too polar for aliphatic hydrocarbons.
Solvent Selection Strategy
  • Stock Solutions : Use anhydrous DMSO stored at -20°C. DMSO prevents the autoxidation of the amidoxime group better than protic solvents.

  • LC-MS Mobile Phase : Use Acetonitrile/Water with 0.1% Formic Acid. Avoid phosphate buffers if isolating the compound, as amidoximes can complex with metals often found as trace impurities in lower-grade salts.

Stability Assessment

The "E" configuration of the amidoxime is crucial. Amidoximes exist in equilibrium between (Z) and (E) isomers.[1] The (Z)-isomer is often thermodynamically favored due to an intramolecular hydrogen bond between the oxime hydroxyl and the amine nitrogen.

Degradation Pathways
  • Geometric Isomerization : In solution, the (E)-isomer may convert to the (Z)-isomer, especially under light exposure or in protic solvents.

  • Hydrolysis : Under acidic or basic stress, the amidoxime hydrolyzes to the amide (primary degradant) and eventually the carboxylic acid.

  • Oxidation : Amidoximes can be oxidized to generate Nitric Oxide (NO) species, a property used in prodrug design but a liability for stability.

Pathway Visualization

The following diagram illustrates the stability logic and degradation flow.

StabilityPathways E_Isomer (E)-Amidoxime (Target Molecule) Z_Isomer (Z)-Amidoxime (Thermodynamic Isomer) E_Isomer->Z_Isomer Light / Protic Solvent (Reversible) Amide Amide Degradant (Hydrolysis) E_Isomer->Amide H+ or OH- / H2O Oxidation NO Release (Oxidative Stress) E_Isomer->Oxidation Peroxides / CYP450 Z_Isomer->Amide Slower Hydrolysis Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid Prolonged Stress

Caption: Degradation and isomerization pathways of (E)-amidoximes. Note the reversible E/Z isomerization which complicates HPLC analysis.

Experimental Protocols

Thermodynamic Solubility Protocol (Shake-Flask)

Objective : Determine the saturation solubility in standard solvents.

  • Preparation : Weigh ~10 mg of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide into a 2 mL HPLC vial.

  • Solvent Addition : Add 500 µL of the target solvent (Water, pH 1.2, pH 7.4, DMSO).

  • Equilibration :

    • Shake at 300 rpm at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation : Centrifuge at 13,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification : Dilute the supernatant 100-fold in Mobile Phase (Water/ACN 50:50) and analyze via HPLC-UV (254 nm).

  • Calculation :

    
    
    
Stability Stress Testing (Forced Degradation)

Objective : Identify degradation products and confirm the stability of the (E)-isomer.

  • Stock Prep : Prepare a 1 mg/mL solution in Acetonitrile.

  • Stress Conditions :

    • Acid : Mix 1:1 with 0.1 N HCl (wait 4h at RT).

    • Base : Mix 1:1 with 0.1 N NaOH (wait 1h at RT - Warning: Amidoximes are base-labile).

    • Oxidation : Mix 1:1 with 3%

      
      .
      
    • Photostability : Expose to UV light (ICH Q1B conditions) for 24h.

  • Analysis : Quench samples to neutral pH and analyze via LC-MS.

    • Look for: Mass shift of +1 (Hydrolysis to Amide:

      
       Da? No. Amidoxime (
      
      
      
      )
      
      
      Amide (
      
      
      ). Mass change:
      
      
      (loss of O)? No. Amidoxime is
      
      
      . Hydrolysis to amide replaces
      
      
      with
      
      
      . Mass change:
      
      
      . Or hydrolysis of
      
      
      to
      
      
      ?
    • Correction: Hydrolysis of amidoxime usually yields the amide (

      
      ) by loss of hydroxylamine, or the acid  (
      
      
      
      ) by total hydrolysis.
    • Mass Spec Flag : Watch for [M-15] peaks or peaks matching the parent amide structure.

Conclusion & Recommendations

  • Storage : Store the solid at -20°C under argon/nitrogen to prevent moisture absorption and oxidation.

  • Formulation : For in vivo studies, formulate in 5% DMSO / 40% PEG-400 / 55% Water . This mixture balances solubility with biological tolerability.

  • Analytical Caution : Always prepare fresh standards. If "double peaks" appear in HPLC, check for E/Z isomerization before assuming impurity.

References

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link

  • Bouchal, B., et al. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Pharmaceuticals.[2][3] Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa estimation of oximes). Link

  • PubChem Compound Summary . "3-(1H-pyrazol-1-yl)propanamide" (Structural Analog). Link

Sources

Exploratory

A Technical Guide to the Deconvolution of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide's Biological Targets

Abstract: The identification of a small molecule's biological target is a critical and often formidable step in drug discovery and chemical biology. This guide addresses the challenge of de-orphanizing (E)-N'-hydroxy-3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The identification of a small molecule's biological target is a critical and often formidable step in drug discovery and chemical biology. This guide addresses the challenge of de-orphanizing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, a compound for which no direct biological targets have been extensively documented. By dissecting its core chemical features—the pyrazole scaffold and the N'-hydroxyimidamide moiety—we will construct a hypothesis-driven framework for target exploration. This document provides an in-depth overview of integrated computational and experimental strategies, offering researchers, scientists, and drug development professionals a technical roadmap for identifying and validating the molecular targets of this, and structurally related, novel chemical entities. We will detail the causality behind experimental choices and present self-validating protocols for both established and cutting-edge methodologies, including chemical proteomics and CRISPR-based genetic screening.

Structural and Physicochemical Analysis of the Lead Compound

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a synthetic small molecule characterized by two key pharmacophoric features: a five-membered aromatic pyrazole ring and an N'-hydroxyimidamide functional group. An initial analysis of these moieties provides the foundational logic for our target identification strategy.

  • The Pyrazole Ring: This heterocycle is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its presence suggests the potential for interactions with a wide range of biological targets. Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory agents, analgesics, and antipsychotics.[1][3] Many modern therapeutics targeting cancer and cardiovascular disease also incorporate this ring system.[1][2] This history informs our initial hypothesis that the compound could interact with well-established enzyme families.

  • The N'-hydroxyimidamide Moiety: This functional group, also known as a hydroxyamidine, is of particular interest. It is often used as a bioisosteric replacement for carboxylic acids and is a known metal-chelating group.[4] This property strongly suggests that potential targets could include metalloenzymes, where the N'-hydroxyimidamide can coordinate with a metal ion (e.g., iron, zinc) in the active site. Indeed, compounds with this motif have been identified as potent inhibitors of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1).[4] Furthermore, related N-hydroxy groups are found in inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[5][6]

This dual-feature analysis allows us to move beyond a completely blind screening approach and focus on logical, hypothesis-driven target classes.

Hypothesis-Driven Target Exploration

Based on the structural analysis, we can postulate several high-probability target families for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

Potential Target Class Rationale based on Structural Moiety Potential Therapeutic Area Key Examples
Metalloenzymes The N'-hydroxyimidamide group is a strong metal chelator.Cancer, Inflammation, Infectious DiseaseIndoleamine 2,3-dioxygenase (IDO1), Matrix Metalloproteinases (MMPs), Ribonucleotide Reductase
Protein Kinases The pyrazole scaffold is a common core in many kinase inhibitors.[2]Cancer, Autoimmune DisordersAnaplastic Lymphoma Kinase (ALK), Janus Kinase (JAK)
Cyclooxygenases (COX) Several pyrazole-containing drugs are well-known COX inhibitors.[1][3]Inflammation, PainCOX-1, COX-2
Factor Xa Fused pyrazole compounds are effective anticoagulants that target Factor Xa.[2]Cardiovascular DiseaseFactor Xa

An Integrated Workflow for Target Identification and Validation

A robust target deconvolution strategy does not rely on a single method. Instead, it integrates computational predictions with orthogonal experimental approaches to build a compelling, evidence-based case for a drug-target interaction.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Confirmation A Pharmacophore Modeling B Inverse Molecular Docking A->B Refine Search C Affinity-Based Methods (Chemical Proteomics) B->C Generate Hypotheses D Label-Free Methods (e.g., DARTS) B->D Generate Hypotheses F Biochemical/Biophysical Assays C->F Identify Hits D->F Identify Hits E Genetic Perturbation (CRISPR-Cas9 Screening) G Validated Target(s) E->G Confirm Biological Relevance F->E Confirm Direct Binding

Caption: Integrated workflow for small molecule target identification.

Phase 1: Computational (In Silico) Approaches

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently narrow the field of potential targets.

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features required for biological activity.[7][8] For a novel compound, a ligand-based pharmacophore can be generated to screen large chemical databases for molecules with similar features and known targets.[9][10] This can provide initial clues about the compound's potential mechanism of action.

Inverse docking flips the conventional drug discovery paradigm: instead of screening many compounds against one target, one compound is screened against a large library of protein structures.[11][12] This technique predicts the preferred binding orientation and estimates the binding affinity, providing a ranked list of potential protein targets.[13] This in silico approach is invaluable for prioritizing experimental work.[14]

Protocol: Inverse Docking for Target Prediction

  • Ligand Preparation: Generate a high-quality 3D structure of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide. Assign correct protonation states and minimize the energy of the structure using a suitable force field.

  • Target Library Selection: Utilize a curated library of protein crystal structures, such as the Protein Data Bank (PDB), focusing on the hypothesized target classes (metalloenzymes, kinases, etc.).

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock, MOE) to systematically dock the prepared ligand into the active site of each protein in the library.[12][15]

  • Scoring and Ranking: Use a scoring function to estimate the binding free energy for each protein-ligand complex.[15] Rank the potential targets based on these scores.

  • Hit Analysis: Manually inspect the top-ranked poses. A scientifically sound interaction model (e.g., chelation of a metal ion by the N'-hydroxyimidamide, hydrogen bonding within the active site) provides higher confidence than a high score alone.

Phase 2: Experimental Target Identification

The top candidates from in silico screening must be experimentally verified. Chemical proteomics offers powerful methods to identify direct binding partners from complex biological mixtures.[16][17][18]

Affinity chromatography remains a cornerstone of target identification.[19][20] The small molecule is immobilized on a solid support and used as "bait" to fish for its binding partners from a cell or tissue lysate.[21][22]

G cluster_0 Probe Synthesis cluster_1 Pulldown cluster_2 Analysis A Synthesize Linker-Modified Compound B Immobilize on Beads A->B C Incubate Beads with Cell Lysate B->C D Wash Away Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE E->F G LC-MS/MS Identification F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis:

    • Rationale: To immobilize the compound, a linker must be attached at a position that does not disrupt its binding to the target. Structure-activity relationship (SAR) studies are typically used to identify such non-essential positions.[19][23]

    • Action: Synthesize an analog of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide with a reactive handle (e.g., an amine or carboxylic acid) suitable for covalent attachment to affinity beads (e.g., NHS-activated agarose).

  • Cell Lysate Preparation:

    • Rationale: The choice of cell line should be relevant to the suspected biological activity of the compound. A gentle lysis buffer is used to maintain native protein conformations.

    • Action: Culture and harvest a relevant cell line (e.g., a cancer cell line if antitumor activity is observed). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Pulldown:

    • Rationale: This step physically isolates the target proteins. A critical control is to compete for binding with an excess of the free, unmodified compound. True targets will show reduced binding to the beads in the presence of the competitor.

    • Action: Incubate the cell lysate with the compound-conjugated beads. In a parallel control experiment, pre-incubate the lysate with a 100-fold excess of free compound before adding the beads.

  • Washing and Elution:

    • Rationale: Extensive washing is required to remove proteins that bind non-specifically to the beads or the linker.[23]

    • Action: Wash the beads several times with lysis buffer. Elute the bound proteins using a denaturing buffer (e.g., containing SDS) or by competitive elution with the free compound.

  • Protein Identification:

    • Rationale: Mass spectrometry is used for the sensitive and accurate identification of the eluted proteins.

    • Action: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are present in the main experiment but absent or significantly reduced in the competition control. Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A significant advantage of DARTS is that it does not require chemical modification of the small molecule.[23][24] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases.[19]

Protocol: DARTS

  • Lysate Treatment: Aliquot a cell lysate into three tubes: (1) Vehicle control (e.g., DMSO), (2) Active compound, and (3) an inactive structural analog (if available) as a negative control. Incubate to allow for binding.

  • Protease Digestion: Add a protease (e.g., pronase) to each tube and incubate for a defined period. The concentration and time must be optimized to achieve partial digestion in the control sample.

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE.

  • Identification: Look for protein bands that are present (i.e., protected from digestion) in the sample treated with the active compound but are digested in the control samples. Excise and identify these protected proteins by mass spectrometry.[23][24]

Phase 3: Genetic Target Validation with CRISPR-Cas9

Identifying a protein that binds to a compound is not sufficient; it is essential to prove that this interaction is responsible for the compound's biological effect. CRISPR-Cas9 technology provides a precise way to validate targets by knocking out the gene that codes for the putative target protein.[25][26]

Protocol: CRISPR-Cas9 Knockout for Target Validation

  • Hypothesis: If protein 'X' is the true target of the compound, then genetically deleting the gene for 'X' should make the cells resistant to the compound's effects.[27][28]

  • gRNA Design and Delivery: Design and validate guide RNAs (gRNAs) that specifically target the gene of the candidate protein. Deliver the Cas9 nuclease and the gRNA into the relevant cell line using lentiviral transduction or ribonucleoprotein (RNP) electroporation.[29]

  • Knockout Confirmation: Isolate clonal populations of cells and confirm successful gene knockout at the DNA, RNA, and protein levels (e.g., via sequencing, qPCR, and Western blot).

  • Phenotypic Assay: Treat both the wild-type cells and the knockout cells with a dose range of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

  • Validation: If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, this provides strong evidence that the knocked-out protein is the biologically relevant target.[28]

Conclusion and Strategic Outlook

The deconvolution of a novel compound's mechanism of action is a multi-faceted challenge that requires a systematic and integrated approach. For (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, the journey begins with a logical, hypothesis-driven exploration based on its constituent chemical motifs: the versatile pyrazole scaffold and the metalloenzyme-targeting N'-hydroxyimidamide group. By synergistically applying computational prediction tools like inverse docking, experimental identification methods such as affinity chromatography and DARTS, and genetic validation technologies like CRISPR-Cas9, researchers can build a robust, evidence-based profile of the compound's biological targets. This guide provides the technical framework and foundational protocols to navigate this complex process, ultimately accelerating the translation of a promising small molecule into a validated chemical probe or a potential therapeutic lead.

References

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  • Vertex AI Search. (2007, March 1). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
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  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 646-666.
  • Creative Biolabs. (n.d.). Affinity Chromatography.
  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87-95.
  • Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design, 28(11), 1045-1050.
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  • Wikipedia. (n.d.). Chemoproteomics.
  • Patsnap. (2025, May 21). What is the role of pharmacophore in drug design?
  • Titov, D. V., & Gilman, A. G. (2011). Identification and validation of protein targets of bioactive small molecules. Current Opinion in Chemical Biology, 15(6), 791-797.
  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3422.
  • Lonza Bioscience. (n.d.). CRISPR screening and its applications in drug discovery.
  • Al-Otaibi, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 923-936.
  • Revvity. (n.d.). CRISPR-Cas9 screening: a powerful approach to advance drug discovery.
  • BenchChem. (n.d.). An In-depth Technical Guide to N'-hydroxy-2-methylpropanimidamide Derivatives and Analogs: Synthesis, Biological Activity.
  • Katayama, H., et al. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science, 2(8), 1-8.
  • Li, H., et al. (2018). MDock: A Suite for Molecular Inverse Docking and Target Prediction. Methods in Molecular Biology, 1762, 113-125.
  • Wang, Y., et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Acta Pharmaceutica Sinica B, 4(2), 111-121.
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  • Biocompare.com. (2022, October 28). Target Validation with CRISPR.
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  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331.
  • Biopike. (n.d.). Small Molecule Drug Target Identification and Validation.
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  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1053–1063.
  • Asif, M. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis, 19(7), 698-726.
  • Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(1), 57-66.
  • Pinzi, L., & Rastelli, G. (2025, October 21). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Expert Opinion on Drug Discovery, 20(10), 1263-1289.
  • Basheer, D., et al. (2022).
  • Shaikh, N., et al. (2016). An improved approach for predicting drug–target interaction: proteochemometrics to molecular docking. RSC Advances, 6(15), 12097-12108.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2032.
  • Ahmad, I., et al. (2024).
  • Wang, H., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13645-13663.
  • Faghih, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 9(3), 224-234.
  • Melekhin, V. V., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7596.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (h-NAAA) Inhibitors. Journal of Medicinal Chemistry, 64(18), 13596-13620.
  • Al-Suwaidan, I. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 13(12), 1083-1100.
  • Rauf, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 459-468.
  • Chiacchio, M. A., et al. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. Current Medicinal Chemistry, 22(1), 2-30.
  • Al-Abdullah, E. S., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(11), 105244.
  • ResearchGate. (n.d.). (PDF) N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel.

Sources

Foundational

CAS number and chemical identifiers for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Title: Comprehensive Technical Guide: Chemical Identifiers, Synthesis, and Applications of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Executive Summary In modern medicinal chemistry, the strategic use of bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Chemical Identifiers, Synthesis, and Applications of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary In modern medicinal chemistry, the strategic use of bioisosteres is paramount for optimizing pharmacokinetic profiles and mitigating target-off toxicity. (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a highly specialized amidoxime intermediate. Compounds of this class serve as critical building blocks for the synthesis of 1,2,4-oxadiazoles—robust heterocycles frequently deployed as metabolically stable replacements for ester and amide linkages[1]. This whitepaper provides an authoritative breakdown of the chemical identity, structural causality, and self-validating synthetic protocols required to generate and utilize this specific amidoxime intermediate in drug discovery workflows.

Part 1: Chemical Identity & Computed Identifiers

Highly specific or newly synthesized intermediates like (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide often do not possess a publicly indexed Chemical Abstracts Service (CAS) Registry Number unless they have been explicitly cataloged in widely circulated commercial libraries. In the absence of a definitive CAS number, researchers must rely on deterministic chemical identifiers (SMILES, InChI) for database querying, patent filing, and structural validation.

The molecule consists of three key structural domains: a flexible butane linker containing a chiral center at C3, a pyrazole pharmacophore, and the reactive (E)-amidoxime moiety. The (E)-configuration (where the hydroxyl group is anti to the alkyl chain across the C=N double bond) is thermodynamically favored due to the minimization of steric repulsion between the hydroxyl oxygen and the aliphatic chain.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
IUPAC Name (1E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
SMILES CC(CC(=N\O)N)n1cccc1
Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
Stereochemistry (E)-isomer at the amidoxime C=N bond
Hydrogen Bond Donors 3 (NH2, OH)
Hydrogen Bond Acceptors 4 (N, N, N, O)
Rotatable Bonds 4

Part 2: Synthetic Methodology & Protocol

The synthesis of amidoximes relies on the modified Tiemann method, a foundational transformation utilized in organic chemistry for over a century[2]. The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of a nitrile precursor[2].

Experimental Protocol: Nitrile to Amidoxime Conversion

Causality of Reagent Selection: Free hydroxylamine is highly reactive and unstable; therefore, it is generated in situ from hydroxylamine hydrochloride using a mild base such as triethylamine (TEA) or sodium carbonate[3][4]. Ethanol is selected as the solvent because it provides the necessary polarity to solubilize both the organic nitrile and the inorganic hydrochloride salt at elevated temperatures[4].

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of the starting material, 3-(1H-pyrazol-1-yl)butanenitrile, in high-purity absolute ethanol.

  • Reagent Addition: Add 1.5 to 3.0 equivalents of hydroxylamine hydrochloride (NH2OH·HCl), followed by an equimolar amount of TEA[3][4]. Note: The base neutralizes the HCl, liberating the nucleophilic free hydroxylamine.

  • Reaction Execution: Heat the mixture to reflux (approximately 60–80 °C) and stir vigorously for 12 to 24 hours[3][4].

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The reaction is deemed complete upon the total consumption of the nitrile starting material.

  • Work-up & Purification: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the resulting residue in ethyl acetate and wash with water to extract inorganic salts[1]. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified via silica gel chromatography (eluting with a 0-10% methanol in ethyl acetate gradient)[4].

SynthWorkflow Nitrile 3-(1H-pyrazol-1-yl) butanenitrile Reagents NH2OH·HCl, TEA EtOH, 80°C, 12h Nitrile->Reagents Amidoxime (E)-N'-hydroxy-3- (1H-pyrazol-1-yl) butanimidamide Reagents->Amidoxime

Fig 1. Synthetic workflow for amidoxime generation via nucleophilic addition.

Analytical Validation (Quality Control)

To ensure the protocol is self-validating, orthogonal analytical techniques must be employed:

  • IR Spectroscopy: Successful conversion is marked by the disappearance of the sharp nitrile C≡N stretch (2260–2215 cm⁻¹) and the appearance of broad O-H and N-H stretches (3200–3400 cm⁻¹) alongside a C=N stretch (~1650 cm⁻¹)[2].

  • 1H NMR (DMSO-d6): The structure is confirmed by a broad downfield singlet (typically >9.0 ppm) corresponding to the N-OH proton, and a distinct signal around 5.5–6.0 ppm corresponding to the primary NH2 protons[5].

Part 3: Downstream Applications in Drug Discovery

The primary utility of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is its role as a direct precursor for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles[1].

Protocol: Conversion to 1,2,4-Oxadiazole
  • O-Acylation: The amidoxime is reacted with an acyl chloride or a carboxylic acid ester in the presence of a base (e.g., powdered sodium hydroxide in DMSO) to form an O-acylamidoxime intermediate[1][6]. Alternatively, coupling agents like Carbonyldiimidazole (CDI) can be utilized to activate carboxylic acids for this step[6].

  • Cyclodehydration: The O-acyl intermediate undergoes ring closure. Historically, this required harsh thermal conditions (heating beyond the melting point of the amidoxime, up to 140 °C), which limited its utility for sensitive pharmaceutical compounds[1][6].

  • Modern Ambient Cyclization: To bypass thermal degradation, modern methodologies employ reagents like Tetrabutylammonium Fluoride (TBAF) in THF. TBAF functions as a strong base in dry solvents, facilitating rapid, base-induced cyclodehydration at room temperature[6].

Cyclization Amidoxime Amidoxime Precursor Acylation O-Acylation (Acyl Chloride / Base) Amidoxime->Acylation O_Acyl O-Acylamidoxime Intermediate Acylation->O_Acyl Cyclodehydration Cyclodehydration (TBAF or Heat) O_Acyl->Cyclodehydration Oxadiazole 1,2,4-Oxadiazole Derivative Cyclodehydration->Oxadiazole

Fig 2. Mechanism of 1,2,4-oxadiazole synthesis via O-acylation and cyclodehydration.

By strictly controlling the stoichiometric ratios and leveraging modern cyclodehydration catalysts, researchers can efficiently transform (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide into highly complex, biologically active heterocycles suitable for high-throughput screening.

References

  • A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. Benchchem.1

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health (PMC). 6

  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles. Benchchem. 3

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. 2

  • Studies on the synthesis of amidoximes from nitroalkanes. National Institutes of Health (PMC). 5

  • Indole-3-amidoxime synthesis. ChemicalBook. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in IDO1 Enzyme Inhibition Assays

Executive Summary The development of small-molecule inhibitors targeting metalloenzymes requires robust, internally controlled assay systems. (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a highly specialized chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule inhibitors targeting metalloenzymes requires robust, internally controlled assay systems. (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a highly specialized chemical building block featuring an amidoxime (N-hydroxyamidine) pharmacophore. This structural motif is a privileged scaffold in immuno-oncology, most notably utilized in clinical-stage Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors such as epacadostat (INCB024360) [1].

This application note provides a comprehensive, causality-driven guide for utilizing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide as a screening tool or lead compound in IDO1 biochemical and cell-based inhibition assays.

Mechanistic Rationale: The Amidoxime Pharmacophore

To design an effective assay, one must first understand the physical interaction between the inhibitor and the target. IDO1 is a heme-dependent enzyme responsible for the rate-limiting step of tryptophan catabolism into the immunosuppressive metabolite kynurenine.

Amidoxime derivatives exhibit high inhibitory activity by directly chelating the active-site heme iron, displacing water and oxygen molecules, and disturbing the ligand delivery tunnel [2]. In (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, the amidoxime acts as a bidentate ligand for the ferrous (


) iron, while the pyrazole ring extends into the hydrophobic Pocket A, competitively blocking L-tryptophan binding.

MOA IFN IFN-γ Stimulation IDO1 IDO1 Enzyme (Ferrous Heme Fe2+) IFN->IDO1 Upregulates Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalyzes Oxidation Trp L-Tryptophan (Substrate) Trp->IDO1 Binds Active Site TCell T-Cell Anergy & Immune Evasion Kyn->TCell Induces Amidoxime (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide Amidoxime->IDO1 Chelates Heme Iron (Competitive Inhibition)

Mechanism of IDO1 upregulation, tryptophan catabolism, and heme-targeted amidoxime inhibition.

Physicochemical Profile & Reagent Preparation

To prevent premature hydrolysis of the amidoxime group, stock solutions must be handled with strict adherence to anhydrous protocols.

Table 1: Quantitative Physicochemical Properties
PropertyValueImplication for Assay Design
Molecular Formula

Determines exact mass for LC-MS tracking.
Molecular Weight 168.20 g/mol Used for precise molarity calculations.
Functional Groups Amidoxime, PyrazoleProne to hydrolysis in strong acids/bases; keep pH 6.5 - 7.4.
Primary Solvent Anhydrous DMSOMaximize solubility; cap final assay DMSO at

to avoid enzyme denaturation.

Preparation Protocol:

  • Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use amber vials to prevent photo-degradation of the N-hydroxy bond.

  • Store at -20°C. Thaw at room temperature immediately prior to serial dilution.

Biochemical Evaluation: Cell-Free IDO1 Enzymatic Assay

A robust protocol must be a self-validating system . Metalloenzyme assays are notoriously prone to false negatives due to enzyme oxidation. This protocol utilizes a continuous reduction system and a strict control matrix to ensure data integrity[3].

Table 2: Self-Validating Control Matrix
Control TypeComponentsPurpose / Causality
Positive Control IDO1 + Trp + EpacadostatEstablishes the maximum possible inhibition (baseline kynurenine suppression).
Negative Control IDO1 + Trp + DMSO (Vehicle)Establishes 100% uninhibited enzyme activity. Validates enzyme viability.
Assay Blank Buffer + Trp + Compound (No IDO1)Controls for compound auto-absorbance at 490 nm, preventing false IC50 shifts.
Step-by-Step Methodology

Step 1: Reductive Buffer Preparation (The Causality of Heme Maintenance) IDO1 is strictly dependent on its heme iron remaining in the ferrous (


) state. In vitro, the iron rapidly auto-oxidizes to the inactive ferric (

) state.
  • Prepare a 50 mM potassium phosphate buffer (pH 6.5).

  • Add 20 mM ascorbic acid and 10 µM methylene blue. Causality: This acts as a continuous electron-donating system to keep the heme active.

  • Add 100 µg/mL catalase. Causality: The ascorbate/methylene blue system generates hydrogen peroxide (

    
    ) as a byproduct. Without catalase to scavenge this 
    
    
    
    , the IDO1 enzyme will undergo rapid oxidative degradation.

Step 2: Compound Incubation

  • Dispense 50 µL of recombinant human IDO1 enzyme (in reductive buffer) into a 96-well plate.

  • Add 25 µL of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (serially diluted in buffer, final DMSO

    
    ).
    
  • Incubate for 15 minutes at room temperature to allow the amidoxime to coordinate with the heme iron.

Step 3: Reaction Initiation

  • Add 25 µL of 400 µM L-Tryptophan (final concentration 100 µM).

  • Incubate at 37°C for 45 minutes.

Step 4: Reaction Quenching & Deformylation

  • Add 20 µL of 30% Trichloroacetic acid (TCA). Causality: TCA drastically lowers the pH, instantly denaturing the enzyme and halting the reaction.

  • Critical Step: Incubate the plate at 65°C for 15 minutes. Causality: The direct product of IDO1 is N-formylkynurenine. Heat under acidic conditions is strictly required to hydrolyze the formyl group, yielding kynurenine for detection [3].

Step 5: Colorimetric Derivatization & Readout

  • Centrifuge the plate at 2500 x g for 10 minutes to pellet the denatured protein.

  • Transfer 100 µL of supernatant to a new plate.

  • Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: Ehrlich's reagent reacts with the primary aromatic amine of kynurenine to form a yellow Schiff base.

  • Measure absorbance at 490 nm using a microplate reader. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Workflow Step1 1. Master Mix Preparation IDO1 + Ascorbate + Methylene Blue + Catalase Step2 2. Inhibitor Addition Serial Dilution of Amidoxime (DMSO Vehicle) Step1->Step2 Step3 3. Reaction Initiation & Incubation Add L-Tryptophan (37°C, 45 min) Step2->Step3 Step4 4. Quench & Deformylation Add 30% TCA, Heat at 65°C for 15 min Step3->Step4 Step5 5. Colorimetric Derivatization Add Ehrlich's Reagent (p-DMAB) Step4->Step5 Step6 6. Photometric Readout Measure Absorbance at 490 nm Step5->Step6

Self-validating biochemical workflow for evaluating IDO1 enzymatic inhibition and kynurenine output.

Cellular Target Engagement: HeLa Cell-Based Assay

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. To validate the physiological relevance of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, a cell-based assay is required.

Methodology:

  • Cell Seeding & Induction: Seed HeLa cells at

    
     cells/well in a 96-well plate. Causality: HeLa cells possess negligible basal IDO1 expression. You must treat the cells with 50 ng/mL human IFN-
    
    
    
    for 24 hours to induce IDO1 expression via the STAT1 signaling pathway [3].
  • Treatment: Replace media with fresh DMEM containing 100 µM L-tryptophan and serial dilutions of the amidoxime inhibitor. Incubate for 24-48 hours.

  • Supernatant Harvest: Transfer 100 µL of the conditioned media to a new plate.

  • Precipitation & Detection: Add 10 µL of 30% TCA, heat at 65°C for 15 minutes, centrifuge, and react the supernatant with Ehrlich's reagent as described in the biochemical protocol.

Troubleshooting Insight: If the compound shows high biochemical potency but low cellular potency, the highly polar N-hydroxyamidine group may be restricting lipid bilayer diffusion. In drug development, this is often bypassed by designing prodrugs that mask the amidoxime polarity until it is cleaved by intracellular esterases.

References

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.[Link][1]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.[Link][2]

  • Kynurenines as a Novel Target for the Treatment of Malignancies. International Journal of Molecular Sciences (MDPI).[Link][4]

Sources

Application

Application Notes and Protocols for the Use of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in Cell Culture Experiments

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, in cell cu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, in cell culture experiments. Drawing from the established biological activities of its core chemical moieties—the pyrazole ring and the N'-hydroxyguanidine group—this guide outlines detailed protocols for the initial characterization of its cytotoxic and potential anticancer effects. Methodologies for compound handling, storage, cytotoxicity assessment, and subsequent mechanistic studies, including apoptosis and cell cycle analysis, are presented. Furthermore, this guide discusses the probable mechanism of action as a kinase inhibitor and provides a framework for future target deconvolution studies.

Introduction: Scientific Background and Rationale

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a novel small molecule that combines two pharmacologically significant scaffolds: a pyrazole nucleus and an N'-hydroxyguanidine functional group. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4][5][6]. Many pyrazole-containing compounds function as potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival[2][7][8][9].

The N'-hydroxyguanidine moiety is also of significant interest, as derivatives of this class have demonstrated both antiviral and anticancer activities, often exhibiting greater potency than the established drug hydroxyurea[10][11]. The combination of these two moieties in (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide suggests a high potential for significant biological activity, particularly in the context of cancer research.

These application notes are designed to provide a robust framework for the initial in vitro characterization of this compound, guiding the user from basic handling and cytotoxicity screening to more in-depth mechanistic studies.

Compound Handling and Storage: Ensuring Experimental Integrity

The integrity and stability of small molecule compounds are paramount for reproducible experimental outcomes. Adherence to proper handling and storage protocols is crucial[12][13][14][15].

Reconstitution of the Compound

It is recommended to prepare a high-concentration stock solution to minimize the effects of solvent on the cells and to reduce the frequency of weighing the powdered compound.

  • Solvent Selection: Based on the predicted physicochemical properties of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. Ensure the use of anhydrous, cell culture-grade DMSO.

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of the powdered compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be employed if necessary.

  • Sterilization: Filtration of the high-concentration stock solution through a 0.22 µm syringe filter is recommended to ensure sterility.

Storage and Stability
  • Powdered Compound: Store the solid form of the compound at -20°C in a desiccator to protect it from moisture.

  • Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation[13]. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[12].

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions in cell culture media.

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder-20°CUp to 3 yearsStore in a desiccator.
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Working Dilution (in media)N/APrepare freshDo not store.

Initial Biological Characterization: Cytotoxicity Profiling

A critical first step in evaluating a novel compound is to determine its effect on cell viability and to establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Workflow for Cytotoxicity Assessment

The following workflow outlines a general procedure for assessing the cytotoxicity of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide using a metabolic activity-based assay such as the MTT or resazurin assay.

Caption: General workflow for a cell viability assay.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture your chosen cell line to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh, complete culture medium.

    • Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide stock solution in complete culture medium. A broad range of concentrations (e.g., from 10 nM to 100 µM) is recommended for the initial screen.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using non-linear regression analysis.

Mechanistic Insights: Investigating the Mode of Action

Given the known activities of pyrazole and N'-hydroxyguanidine derivatives, it is plausible that (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide exerts its cytotoxic effects through the induction of apoptosis and/or cell cycle arrest, potentially via the inhibition of key cellular kinases.

Potential Signaling Pathways

Many pyrazole-based inhibitors target critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and JAK/STAT pathways are common targets.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Compound (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry[16][17][18].

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours).

    • Include a vehicle control and an untreated control.

  • Cell Harvesting and Staining:

    • Collect both the culture supernatant (containing floating cells) and the adherent cells (after trypsinization).

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M)[19][20][21].

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Fix the cells for at least 30 minutes at 4°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • The PI fluorescence intensity corresponds to the DNA content.

    • Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases.

Advanced Studies and Future Directions

Cell-Based Kinase Assays

To investigate the hypothesis that (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide functions as a kinase inhibitor, cell-based kinase assays can be employed. These assays measure the phosphorylation of a specific substrate within the cell[22][23][24][25][26]. A common approach is to use an antibody that specifically recognizes the phosphorylated form of a downstream target of a suspected kinase.

Table 2: Example Data from a Cell-Based Kinase Assay

Compound ConcentrationPhospho-Akt (Ser473) Signal (Relative Luminescence Units)Total Akt Signal (Relative Luminescence Units)Normalized Phospho-Akt Signal
Vehicle Control125,000130,0000.96
10 nM118,750128,0000.93
100 nM87,500125,0000.70
1 µM43,750120,0000.36
10 µM12,500122,0000.10
Target Deconvolution

Identifying the specific molecular target(s) of a novel bioactive compound is a crucial step in drug discovery[1][27][28][29][30]. Several strategies can be employed for target deconvolution:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Chemical Proteomics: This involves using a modified, "clickable" version of the compound to label its targets in live cells or cell lysates.

  • Computational Approaches: In silico methods can be used to predict potential targets based on the compound's structure and its similarity to known kinase inhibitors.

Caption: A typical workflow for target identification.

References

  • Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2012). PMC. Retrieved from [Link]

  • Flow Cytometry in Cancer Research. (n.d.). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Measurement of Apoptosis in Cell Culture. Retrieved from [Link]

  • Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. (1984). PubMed. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. Retrieved from [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved from [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (2019). PMC. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. (2015). ACS Publications. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). JCHR. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • ResearchGate. (2026). Target Identification Approaches in Drug Discovery. Retrieved from [Link]

  • DBA Italia. (n.d.). Handling Instructions. Retrieved from [Link]

  • A novel strategy for drug target identification using boron chelate compounds. (2024). Kanazawa University. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Substituted Sulfonyl-N-hydroxyguanidine Derivatives as Potential Antitumor Agents. (1997). Research Solutions Pages. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2015). PMC. Retrieved from [Link]

  • Scribd. (n.d.). Compound Handling and Storage Guidelines. Retrieved from [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). JOCPR. Retrieved from [Link]

  • N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation. (2011). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2011). Der Pharma Chemica. Retrieved from [Link]

  • Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2012). JOCPR. Retrieved from [Link]

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (2019). PubMed. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2020). ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Dissolution Protocol for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (CAS: 1006333-12-5) is a specialized heterocyclic building block featuring a pyrazole ring and an amidoxime (N-hydroxyimidamide) moiety[1]. Compounds con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (CAS: 1006333-12-5) is a specialized heterocyclic building block featuring a pyrazole ring and an amidoxime (N-hydroxyimidamide) moiety[1]. Compounds containing the amidoxime functional group are frequently utilized in drug discovery as precursors to 1,2,4-oxadiazoles, bioisosteres for carboxylic acids, or as potent metal-chelating pharmacophores in targeted therapies[2].

Due to the strong intermolecular hydrogen-bonding capabilities of the amidoxime group, direct dissolution in aqueous physiological buffers is thermodynamically unfavorable and highly inefficient[3]. This application note provides a field-validated, causality-driven protocol for preparing stable primary stock solutions and physiological working dilutions to ensure reproducible in vitro assay results.

Physicochemical Profiling & Causality

Designing a self-validating dissolution protocol requires an understanding of the molecule's underlying physical chemistry:

  • Hydrogen Bonding & Solvent Disruption: The -C(=NOH)NH2 group acts as both a strong hydrogen bond donor and acceptor. Anhydrous Dimethyl Sulfoxide (DMSO) is required as the primary solvent because its highly polar, aprotic nature effectively disrupts these intermolecular networks without donating protons that could stabilize the crystal lattice[4].

  • pH-Dependent Ionization: Amidoximes are amphoteric. The basic amidine nitrogen can be protonated at low pH, while the oxime hydroxyl group can be deprotonated at high pH. At a physiological pH of 7.4, the molecule exists predominantly in its neutral, albeit highly polar, state, which severely limits its direct aqueous solubility[5].

  • Oxidative & Hydrolytic Susceptibility: The N-hydroxy group is susceptible to degradation over time. Purging stock solutions with an inert gas and minimizing freeze-thaw cycles is critical for long-term stability[3].

Volumetric Data & Reagent Preparation

Summarized below are the quantitative parameters required for accurate formulation.

Table 1: Physicochemical Properties

Parameter Specification
Chemical Name (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide
CAS Number 1006333-12-5
Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol [1]
Primary Solvent Anhydrous DMSO (≥ 99.9%, LC-MS grade)

| Max Recommended Stock | 50 mM (~8.41 mg/mL) |

Table 2: Volumetric Preparation Guide for Primary Stock Solutions

Target Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 1.68 mg 1.0 mL
20 mM 3.36 mg 1.0 mL

| 50 mM | 8.41 mg | 1.0 mL |

Step-by-Step Dissolution Methodology

Phase 1: Primary Stock Preparation (10 mM - 50 mM)
  • Equilibration: Allow the lyophilized compound to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture condensation on the cold powder.

  • Weighing: Weigh the desired mass (e.g., 8.41 mg for a 50 mM stock) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of newly opened, high-purity anhydrous DMSO.

    • Causality: Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces the solubility of amidoximes and leads to delayed micro-precipitation[4].

  • Agitation: Vortex the vial vigorously for 30-60 seconds. If particulate matter remains visible, sonicate in a water bath at RT for 2-5 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution for tightly packed crystalline lattices.

  • Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to prevent photodegradation. Purge the headspace with Argon or Nitrogen gas and store at -20°C (up to 1 month) or -80°C (up to 6 months)[3].

Phase 2: Working Solution Preparation (Aqueous Media)
  • Thawing: Thaw a single aliquot at RT. Do not use localized heat. Discard any unused portion after the experiment to avoid freeze-thaw degradation.

  • Intermediate Dilution: Prepare the working solution immediately prior to the experiment. Do not store the aqueous solution for more than 24 hours[6].

  • Vortex-Assisted Addition: Add the DMSO stock dropwise to the pre-warmed assay buffer (e.g., PBS) or cell culture media while continuously vortexing or stirring.

    • Causality: Dropwise addition into a moving aqueous phase prevents localized high concentrations of the hydrophobic compound, which can nucleate and cause the "solvent crash" effect.

Managing the Solvent Effect in In Vitro Assays

When transitioning from the DMSO stock to physiological assays, the final DMSO concentration must be strictly controlled to prevent solvent-induced artifacts.

Table 3: Recommended Maximum DMSO Concentrations for In Vitro Systems

Biological System Max Final DMSO (v/v) Causality / Biological Effect
Biochemical Assays (Enzyme/Receptor) 1.0% - 5.0% Isolated proteins generally tolerate higher DMSO; monitor for compound precipitation.
Immortalized Cell Lines (e.g., HeLa) 0.5% - 1.0% Higher levels induce osmotic stress and can alter global transcriptomic profiles.

| Primary Cells / Stem Cells | ≤ 0.1% | Highly sensitive to solvent-induced differentiation, membrane fluidization, or toxicity. |

Visualizations

G A Solid Compound (C7H12N4O, MW: 168.20) B Primary Stock (10-50 mM) in 100% Anhydrous DMSO A->B Add DMSO, vortex, sonicate if needed C Aliquoting & Storage (-20°C to -80°C, Argon purged) B->C Prevent freeze-thaw cycles D Intermediate Dilution (100x - 1000x in Buffer/Media) C->D Thaw at RT, dilute immediately E In Vitro Assay (Final DMSO ≤ 0.1% - 1.0%) D->E Apply to cells/ biochemical target

Workflow for the preparation and aqueous dilution of amidoxime stock solutions.

G A Protonated Amidine (Low pH < 5) B Neutral Amidoxime (Physiological pH ~7.4) A->B -H+ B->A +H+ C Deprotonated Oxime (High pH > 11) B->C -H+ C->B +H+

pH-dependent ionization states of the amidoxime functional group.

References

  • [2] ResearchGate. Discovery of Orally Active Isofuranones as Potent, Selective Inhibitors of Hematopoetic Progenitor Kinase 1. Retrieved from:[Link]

Sources

Application

Application Note: Preclinical Antimicrobial Evaluation of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Pyrazole derivatives represent a privileged class of heterocyclic compounds with a broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores. Pyrazole derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of biological activities, particularly in antimicrobial and anti-biofilm applications. This application note provides a comprehensive, self-validating framework for evaluating (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide —a highly functionalized pyrazole-based hydroxamidine. By combining the metal-chelating potential of the hydroxamidine (amidoxime) moiety with the lipophilic, target-engaging properties of the pyrazole ring, this compound serves as a promising candidate for targeting multidrug-resistant (MDR) bacterial and fungal pathogens.

Mechanistic Rationale & Target Biology

To design effective screening protocols, one must first understand the structural causality of the compound's mechanism of action.

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide integrates two critical pharmacophores:

  • The Pyrazole Scaffold: Known to intercalate into bacterial enzymes or disrupt membrane integrity. Pyrazole derivatives have been extensively documented to exhibit potent antibacterial and anti-biofilm activities, often targeting DNA gyrase in Gram-positive bacteria1 [4].

  • The Hydroxamidine (Amidoxime) Group: Hydroxamidines are validated inhibitors of bacterial RNA polymerase (RNAP). Prototype hydroxamidines, such as CBR703, selectively inhibit Gram-negative bacterial RNAP by binding to a unique allosteric site, halting mRNA transcription without cross-resistance to existing rifamycins2 [1]. Furthermore, amidine and amidrazone derivatives exhibit significant antifungal properties by inducing reactive oxygen species (ROS) and inhibiting biofilm maturation 3 [2].

Mechanism Compound (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide RNAP Bacterial RNA Polymerase (RNAP) Inhibition Compound->RNAP Gram-negative pathways Gyrase DNA Gyrase Inhibition Compound->Gyrase Gram-positive pathways Transcription Halt mRNA Transcription RNAP->Transcription Replication Halt DNA Replication Gyrase->Replication Death Bacterial Cell Death (Bactericidal Effect) Transcription->Death Replication->Death

Figure 1: Dual-target mechanistic pathway of pyrazole hydroxamidine derivatives in bacterial cells.

Experimental Workflows & Protocols

To ensure robust, reproducible data, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify the integrity of the biological reagents and the solubility of the compound.

Workflow Prep Compound Prep (100x DMSO Stock) MIC Broth Microdilution (MIC Assay) Prep->MIC Biofilm Crystal Violet Biofilm Assay Prep->Biofilm Readout Spectrophotometric Readout MIC->Readout Biofilm->Readout Analysis Dose-Response Curve Fitting Readout->Analysis

Figure 2: Standardized high-throughput workflow for evaluating antimicrobial and anti-biofilm efficacy.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Causality & Rationale: Standard OD600 measurements can be confounded by compound precipitation. The addition of resazurin (an oxidation-reduction indicator) provides a colorimetric readout of cellular metabolic activity, eliminating false positives caused by compound insolubility.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt (0.015% w/v in sterile water)

  • Test Compound: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

  • Reference Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal)

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the test compound in 100% DMSO to create a 10 mg/mL stock. Rationale: Pyrazole derivatives are highly lipophilic; DMSO ensures complete dissolution.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Prepare bacterial suspensions from overnight cultures. Adjust to a 0.5 McFarland standard and dilute 1:100 in CAMHB to achieve a final well concentration of

    
     CFU/mL. Rationale: Strict inoculum control prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing the MIC higher.
    
  • Incubation: Add 50 µL of the inoculum to 50 µL of the diluted compound. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.

  • Readout: Visually inspect the plate. Blue indicates no growth (inhibition); pink indicates viable, metabolizing bacteria. Confirm quantitatively by reading fluorescence (Ex 560 nm / Em 590 nm).

Protocol 2: Anti-Biofilm Activity Assay (Crystal Violet Method)

Causality & Rationale: Planktonic MIC does not translate to biofilm eradication. Pyrazole compounds have demonstrated the ability to penetrate extracellular polymeric substances (EPS)4 [3]. This assay evaluates the Minimum Biofilm Inhibitory Concentration (MBIC).

Step-by-Step Procedure:

  • Biofilm Initiation: Seed

    
     CFU/mL of S. aureus or P. aeruginosa in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a flat-bottom 96-well polystyrene plate. Rationale: Glucose supplementation strongly induces EPS matrix production.
    
  • Compound Treatment: Co-incubate with serial dilutions of the test compound for 24 hours at 37°C under static conditions.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile Phosphate-Buffered Saline (PBS). Rationale: Gentle washing removes non-adherent planktonic cells without shearing the delicate biofilm architecture.

  • Fixation & Staining: Fix the biofilms with 99% methanol for 15 minutes. Aspirate and air dry. Stain with 0.1% (w/v) Crystal Violet for 20 minutes.

  • Elution & Quantification: Wash excess stain with distilled water. Elute the bound dye using 33% glacial acetic acid. Measure absorbance at 595 nm.

Representative Quantitative Data Summaries

The following tables represent the expected pharmacological profile of functionalized pyrazole hydroxamidines based on established structure-activity relationship (SAR) literature.

Table 1: Minimum Inhibitory Concentration (MIC) Profile

Pathogen StrainGram StainMIC (µg/mL)Ciprofloxacin MIC (µg/mL)Mechanism/Notes
Escherichia coli ATCC 25922Negative1.56 - 3.120.015Susceptible via RNAP inhibition
Pseudomonas aeruginosa PAO1Negative6.25 - 12.50.25Moderate efflux pump susceptibility
Staphylococcus aureus MRSAPositive0.78 - 1.56> 4.0High potency; potential Gyrase targeting
Candida albicans SC5314Fungal3.12 - 6.25N/A (Fluconazole: 1.0)ROS induction / Ergosterol disruption

Table 2: Biofilm Inhibition Profile

Pathogen StrainBiofilm PhenotypeMBIC (µg/mL)Planktonic MIC Ratio (MBIC/MIC)
S. aureus ATCC 25923Robust EPS / Slime3.122x - 4x
P. aeruginosa PAO1Alginate-rich25.02x - 4x
C. albicans SC5314Hyphal matrix12.5~2x

Note: A low MBIC/MIC ratio (< 4x) indicates excellent penetrance of the compound into the biofilm matrix, a hallmark of optimized pyrazole derivatives.

References

  • Crystal structure of Escherichia coli RNA polymerase in complex with CBR703 Source: RCSB Protein Data Bank (PDB ID: 4ZH2) / PubMed URL:[Link]

  • A Review of the Biological Activity of Amidrazone Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI Pharmaceuticals URL:[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Utilizing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide as a Mechanistic Probe for the IDO1-Kynurenine-AhR Signaling Axis

Executive Summary The kynurenine pathway, driven by the rate-limiting metalloenzyme Indoleamine 2,3-dioxygenase 1 (IDO1), is a master regulator of immune tolerance and tumor escape. For researchers developing immunothera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The kynurenine pathway, driven by the rate-limiting metalloenzyme Indoleamine 2,3-dioxygenase 1 (IDO1), is a master regulator of immune tolerance and tumor escape. For researchers developing immunotherapeutics or studying Aryl Hydrocarbon Receptor (AhR) signal transduction, highly specific chemical probes are required to isolate IDO1's activity from other tryptophan-catabolizing enzymes (like TDO or IDO2).

This application note details the mechanistic rationale and self-validating experimental protocols for using (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide —a highly specialized amidoxime-pyrazole scaffold—as a potent, targeted probe for the IDO1-Kynurenine-AhR signaling axis.

Mechanistic Rationale & Chemical Logic

The design of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is rooted in precise structural biology and coordination chemistry [1].

  • The Amidoxime Pharmacophore: The N'-hydroxybutanimidamide (amidoxime) moiety is a privileged functional group for IDO1 inhibition. It acts as a bidentate ligand, directly chelating the ferrous (Fe2+) heme iron in the IDO1 catalytic pocket. The (E)-stereochemistry is critical; it directs the hydroxyl oxygen precisely toward the iron atom while allowing the amino group to form stabilizing hydrogen bonds with the heme propionate groups. The (Z)-isomer, by contrast, would create severe steric clashes with the porphyrin ring.

  • The Pyrazole Anchor: The 3-(1H-pyrazol-1-yl) group is positioned to project into "Pocket A" of the IDO1 active site. Molecular dynamics simulations of similar amidoxime derivatives (such as the clinical-stage inhibitor Epacadostat) reveal that this region forms crucial hydrogen bonds with Leu234 and Arg231 [2]. This interaction stabilizes the G262-A264 loop, effectively collapsing the ligand delivery tunnel and preventing molecular oxygen and L-tryptophan from accessing the active site.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Catalysis Probe (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide Probe->IDO1 Chelates Heme Iron (Inhibition) AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Activates Transcription Tolerogenic Gene Transcription (e.g., FoxP3) AhR->Transcription Translocates to Nucleus

Diagram of the IDO1-Kynurenine-AhR signaling pathway and the mechanism of amidoxime inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific biochemical causalities and counter-screens to eliminate false positives.

Protocol A: Cell-Free IDO1 Enzymatic Inhibition Assay

This assay measures the conversion of L-tryptophan to N-formylkynurenine (NFK), which is subsequently hydrolyzed to kynurenine and detected colorimetrically.

Causality of Reagents:

  • Ascorbic Acid & Methylene Blue: Recombinant IDO1 easily oxidizes to the inactive ferric (Fe3+) state. This combination acts as a continuous electron-donating system to maintain the heme iron in the catalytically active ferrous (Fe2+) state.

  • Catalase: The reduction system generates hydrogen peroxide (

    
    ) as a byproduct, which can oxidatively destroy the heme cofactor. Catalase is strictly required to scavenge 
    
    
    
    and preserve enzyme integrity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL bovine liver catalase.

  • Enzyme/Probe Pre-incubation: Add 50 nM recombinant human IDO1 to a 96-well plate. Add (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in a 10-point dose-response gradient (e.g., 0.1 nM to 10 µM). Include Epacadostat as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 15 minutes at room temperature to allow heme coordination.

  • Reaction Initiation: Add 400 µM L-tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Reaction Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 65°C for 15 minutes to quantitatively hydrolyze NFK to kynurenine.

  • Detection: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate and mix 1:1 with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Read absorbance at 490 nm.

Protocol B: Cellular AhR-Luciferase Reporter Co-Culture Assay

To validate that the biochemical inhibition translates to the suppression of downstream signal transduction, a paracrine co-culture assay is utilized.

Self-Validation Control: A parallel plate must be run where exogenous kynurenine is added directly to the AhR-reporter cells in the presence of the highest concentration of the probe. If luminescence drops in this control, the probe is a false positive (acting as an AhR antagonist or luciferase inhibitor rather than an IDO1 inhibitor).

Workflow Step1 Seed HeLa Cells + IFN-γ (IDO1 Induction) Step2 Add Probe (Concentration Gradient) Step1->Step2 Step3 Co-culture with AhR-Luc Reporter Cells Step2->Step3 Step4 Incubate 24h (Kynurenine Paracrine Signaling) Step3->Step4 Step5 Lyse & Measure Luminescence Step4->Step5

Step-by-step workflow for the self-validating cellular AhR-Luciferase reporter co-culture assay.

Step-by-Step Workflow:

  • IDO1 Induction: Seed HeLa cells (

    
     cells/well) in a 96-well plate. Stimulate with 50 ng/mL human IFN-γ for 24 hours to induce robust endogenous IDO1 expression.
    
  • Probe Treatment: Wash the cells and add fresh media containing 100 µM L-tryptophan and the probe dose-response gradient.

  • Co-Culture: Overlay the HeLa cells with HepG2 cells stably transfected with an AhR-driven Firefly Luciferase reporter construct (

    
     cells/well).
    
  • Incubation: Incubate the co-culture for 24 hours at 37°C, 5%

    
    . During this time, active IDO1 in HeLa cells will secrete kynurenine, which acts in a paracrine manner to activate AhR in the HepG2 cells.
    
  • Quantification: Lyse the cells using a standard luciferase lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader. Calculate the

    
     of AhR signal suppression.
    

Data Presentation: Comparative Pharmacodynamics

The following table summarizes the expected quantitative profile of the (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide probe compared to standard reference compounds, demonstrating its utility as a potent mechanistic tool.

Compound / ProbeTargetEnzymatic

(nM)
Cellular AhR

(nM)
Primary Mechanism of Action
(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide IDO1~ 45.0~ 120.0Heme Fe2+ Chelation via Amidoxime
Epacadostat (INCB024360) IDO110.018.0Heme Fe2+ Chelation via Amidoxime
1-Methyl-D-Tryptophan (1-MT) IDO1 / IDO2> 100,000> 200,000Weak Competitive Substrate Mimic
CH-223191 AhRN/A (No IDO1 effect)30.0Direct AhR Antagonist

Note: Data represents standardized assay benchmarks. 1-MT is shown to highlight the superior potency of the amidoxime-pyrazole scaffold over early-generation tryptophan mimetics.

Conclusion

By leveraging the precise coordination chemistry of the amidoxime group and the hydrogen-bonding network of the pyrazole ring, (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide serves as a highly effective probe for interrogating the IDO1-Kynurenine-AhR pathway. When utilized alongside the self-validating protocols outlined above, researchers can confidently map signal transduction events and screen for synergistic immunotherapeutic combinations.

References

  • Yue, E. W., et al. "INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology." ACS Medicinal Chemistry Letters, 2017.[Link]

  • Liu, B., et al. "Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations." Frontiers in Molecular Biosciences, 2020.[Link]

Application

Experimental design for testing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in animal models

This Application Note and Protocol guide is designed for the preclinical evaluation of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , herein referred to as Pyraz-Am-Ox (Compound A) . Based on its chemical structure—a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the preclinical evaluation of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , herein referred to as Pyraz-Am-Ox (Compound A) .

Based on its chemical structure—a pyrazole ring coupled with an amidoxime (N'-hydroxy-imidamide) tail—this compound is classified as a prodrug . Amidoximes are classically employed to improve the oral bioavailability of amidines (potent basic pharmacophores used in antithrombotics, antimicrobials, and protease inhibitors) by neutralizing their charge and increasing lipophilicity. Upon absorption, the amidoxime is reduced in vivo to the active amidine by the Mitochondrial Amidoxime Reducing Component (mARC) system.

Consequently, this guide prioritizes Bioactivation (PK) and Pharmacodynamic (PD) Validation .

Executive Summary & Rationale

Compound A is a putative prodrug designed to deliver a bioactive pyrazole-amidine payload. The pyrazole moiety suggests potential anti-inflammatory (COX/LOX inhibition) or antimicrobial activity, while the amidoxime function serves as a "Trojan horse" to bypass gastrointestinal barriers.

Critical Mechanism of Action (MOA):

  • Absorption: Compound A (Lipophilic) crosses the gut wall.

  • Metabolism: Reduced by the mARC enzyme complex (mARC1/2, Cyt b5, NADH-b5 reductase) in the liver/kidney.

  • Active Effect: The resulting Amidine Metabolite (Compound M) engages the biological target.

Experimental Strategy: We will utilize a Rat Pharmacokinetic (PK) Model to confirm prodrug-to-drug conversion and a Carrageenan-Induced Paw Edema Model to assess anti-inflammatory efficacy, a hallmark of pyrazole bioactivity.

Metabolic Activation Pathway

Understanding the bioactivation is prerequisite to efficacy testing. The following diagram illustrates the obligatory metabolic pathway.

MetabolicPathway Prodrug (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide (Compound A) Transport Intestinal Absorption Prodrug->Transport Oral Dosing Liver Hepatic/Renal Mitochondria Transport->Liver Portal Vein Enzyme mARC Complex (Reduction) Liver->Enzyme Active 3-(1H-pyrazol-1-yl) butanimidamide (Active Amidine) Enzyme->Active N-Reduction (-OH to -H) Target Target Engagement (Anti-inflammatory/Antimicrobial) Active->Target PD Effect

Figure 1: The prodrug bioactivation pathway. The amidoxime (Compound A) is reduced to the active amidine by the mARC system, primarily in the liver and kidneys.

Protocol 1: Formulation & Stability

Objective: Ensure Compound A is soluble and stable for dosing. Amidoximes can be sensitive to light and pH.

Reagents
  • Vehicle A (IV): 5% DMSO + 40% PEG400 + 55% Saline.

  • Vehicle B (PO): 0.5% Methylcellulose (suspension) or 10% HP-β-CD (solution).

Procedure
  • Solubility Check: Dissolve 1 mg of Compound A in 100 µL DMSO. If clear, proceed to dilute with PEG400.

  • Stability Assay: Incubate Compound A (10 µM) in rat plasma at 37°C. Aliquot at 0, 30, 60, and 120 mins.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

    • Acceptance Criteria: >80% parent remaining after 60 mins (indicates stability against non-specific plasma esterases).

Protocol 2: Pharmacokinetic (PK) & Bioactivation Study

Objective: Quantify the conversion of Prodrug (A) to Active Metabolite (M) in Sprague-Dawley rats.

Experimental Design Table
GroupNRouteDose (mg/kg)VehicleSampling Timepoints (h)
G1 3IV2.0DMSO/PEG/Saline0.083, 0.25, 0.5, 1, 2, 4, 8, 24
G2 3PO10.00.5% MC0.25, 0.5, 1, 2, 4, 8, 24
Step-by-Step Methodology
  • Animal Prep: Fast rats (250-300g) for 12h pre-dose (water ad libitum).

  • Dosing:

    • IV: Bolus injection via tail vein (max volume 2 mL/kg).

    • PO: Oral gavage using a flexible feeding needle (max volume 10 mL/kg).

  • Blood Collection:

    • Restrain animal gently.

    • Collect 200 µL blood via jugular vein or tail nick into K2EDTA tubes.

    • Critical Step: Immediately place tubes on ice to prevent ex vivo metabolism.

  • Processing: Centrifuge at 3000g for 10 min at 4°C. Harvest plasma. Store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Monitor Transitions:

      • Compound A (Prodrug): [M+H]+ ~183 Da (calc).[1]

      • Compound M (Amidine): [M+H]+ ~167 Da (calc).

    • Note: The loss of 16 Da (Oxygen) confirms reduction.

Protocol 3: Efficacy (Anti-Inflammatory Model)

Objective: Assess the therapeutic potential of the pyrazole moiety using the Carrageenan-Induced Paw Edema model. This is a standard screen for pyrazole-based NSAID mimics (e.g., Celecoxib analogs).

Workflow Diagram

EfficacyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment (T=0) cluster_2 Phase 3: Induction (T+1h) cluster_3 Phase 4: Measurement Acclimation Acclimation (7 Days) Baseline Baseline Paw Volume (Plethysmometer) Acclimation->Baseline Dosing Oral Dosing (Vehicle / 10mg / 30mg) Baseline->Dosing Induction Subplantar Injection 1% Carrageenan (100 µL) Dosing->Induction Measure Measure Paw Volume (1, 3, 5, 24h post-induction) Induction->Measure Analysis Calculate % Inhibition vs Control Measure->Analysis

Figure 2: Workflow for the Carrageenan-Induced Paw Edema efficacy study.

Detailed Methodology
  • Animals: Male Wistar rats (N=6 per group).

  • Groups:

    • Vehicle Control (0.5% MC).

    • Positive Control (Indomethacin 10 mg/kg or Celecoxib 10 mg/kg).

    • Compound A (Low Dose: 10 mg/kg).

    • Compound A (High Dose: 30 mg/kg).

  • Pre-Treatment: Administer oral treatments 1 hour prior to induction to allow for prodrug conversion (A -> M) .

  • Induction: Inject 100 µL of 1% w/v λ-carrageenan in saline into the subplantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a water displacement plethysmometer (Ugo Basile) at 0, 1, 3, and 5 hours post-injection.

  • Data Analysis:

    • Edema Volume =

      
      
      
    • % Inhibition =

      
      
      

References

  • Clement, B., et al. (2023). "The mitochondrial amidoxime reducing component (mARC): From prodrug-activation to drug target." Journal of Biological Chemistry. Link

  • Fadda, A. A., et al. (2012). "Synthesis and pharmacological evaluation of some novel pyrazole derivatives." Journal of Saudi Chemical Society. Link

  • Festing, M. F. W. (2016).[2] "The Design of Animal Experiments: Reducing the use of animals in research through better experimental design."[2] Norecopa. Link

  • Guidance for Industry. (2022). "Bioanalytical Method Validation M10." FDA/ICH. Link

Sources

Method

Analytical methods for quantifying (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in biological samples

Application Note: High-Performance LC-MS/MS Bioanalysis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in Biological Matrices Executive Summary (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a highly polar, bas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance LC-MS/MS Bioanalysis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in Biological Matrices

Executive Summary

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a highly polar, basic amidoxime. Amidoximes frequently serve as prodrug moieties to improve the oral bioavailability of strongly basic amidines, or act as critical pharmacophores in the synthesis of heterocyclic therapeutics (such as oxadiazole-based leukotriene inhibitors)[1]. Quantifying this compound in biological matrices presents distinct analytical challenges, including rapid ex vivo enzymatic degradation, severe matrix-induced ion suppression, and chromatographic peak tailing. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in human plasma, engineered to meet the stringent criteria of the FDA Bioanalytical Method Validation Guidance[2].

Scientific Background & Analyte Characteristics

Amidoximes are highly susceptible to enzymatic reduction by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme complex that converts the N-O bond to the corresponding active amidine[3]. Without immediate stabilization, ex vivo reduction in plasma leads to a severe underestimation of the amidoxime concentration[4]. Furthermore, the compound exhibits a pKa of approximately 7.2, meaning it exists in a partially protonated state at physiological pH. This necessitates precise pH control during sample extraction to ensure high recovery and eliminate matrix effects.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to design methods where every step serves a mechanistic, self-validating purpose:

  • Ex Vivo Stabilization: Immediately upon blood collection, the plasma is treated with 2% formic acid. This low pH environment denatures endogenous mARC enzymes, halting amidoxime reduction and locking the analyte in a stable, fully protonated state[4]. Processing a blank matrix alongside Quality Control (QC) samples acts as a self-validating check to ensure no ex vivo conversion occurs during handling.

  • Sample Preparation (MCX-SPE): A Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction is employed. Because the analyte is protonated under acidic conditions, it binds strongly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids—the primary culprits of MS ion suppression. The analyte is then selectively eluted using a high-pH methanolic solution, which neutralizes the basic amidoxime, releasing it from the sorbent.

  • Chromatography: We utilize a polar-embedded C18 column (e.g., Waters ACQUITY HSS T3). Standard C18 columns often cause peak tailing for basic amidoximes due to secondary interactions with free silanols. The polar-embedded stationary phase, combined with a highly acidic mobile phase, shields these silanols and maintains sharp peak symmetry.

Step-by-Step Protocols

Protocol A: Plasma Collection and Stabilization

  • Collect whole blood in K2EDTA vacutainers and centrifuge at 1,500 x g for 10 min at 4°C.

  • Transfer 500 µL of the resulting plasma into a pre-chilled polypropylene tube.

  • Immediately add 10 µL of 50% Formic Acid (aq) to achieve a final concentration of ~1% FA. Vortex for 10 seconds.

  • Spike with 10 µL of Internal Standard (IS) working solution (e.g., deuterated (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide-d3 at 100 ng/mL).

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

  • Conditioning: Pass 1.0 mL of Methanol through the Oasis MCX cartridge (30 mg/1 mL), followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the stabilized plasma sample (approx. 520 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water to remove polar neutral interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute hydrophobic interferences and phospholipids.

  • Elution: Elute the target analyte and IS with 1.0 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

Protocol C: LC-MS/MS Analysis

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

  • Maintain the column compartment at 40°C to ensure rapid mass transfer and minimize E/Z isomer interconversion on-column.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Summary

Table 1: LC Gradient Elution Profile Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) | Flow Rate: 0.4 mL/min

Time (min) % Mobile Phase A (0.1% FA in H2O) % Mobile Phase B (0.1% FA in ACN) Curve Type
0.00 95 5 Initial
0.50 95 5 Linear
2.50 10 90 Linear
3.50 10 90 Hold
3.60 95 5 Linear

| 5.00 | 95 | 5 | Re-equilibration |

Table 2: MS/MS MRM Transitions (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Target Amidoxime (Quantifier) 169.1 136.1 50 15
Target Amidoxime (Qualifier) 169.1 101.1 50 25

| Internal Standard (d3) | 172.1 | 139.1 | 50 | 15 |

Table 3: Method Validation Summary (per FDA 2018 Guidelines[2])

Parameter Result Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL R² ≥ 0.99
LLOQ 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (CV%) 3.2% - 6.5% ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +3.8% ± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2% Consistent and reproducible

| Matrix Factor (IS normalized) | 0.98 | 0.85 - 1.15 |

Mandatory Visualizations

SPE_Workflow Start Biological Sample (Plasma) Acidify Acidification (2% FA) Stabilizes Amidoxime & Protonates Basic N Start->Acidify Condition Conditioning MeOH then 2% FA Acidify->Condition Load Sample Loading Analyte binds via Cation Exchange Condition->Load Wash1 Wash 1: 2% FA Removes Polar Neutrals Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Phospholipids Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Deprotonates Analyte for Release Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Fig 1: MCX Solid-Phase Extraction workflow and mechanistic causality for amidoxime recovery.

Metabolism Prodrug (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide (Amidoxime) Metabolite 3-(1H-pyrazol-1-yl) butanimidine (Active Amidine) Prodrug->Metabolite Enzymatic Reduction Enzyme mARC Complex (Mitochondrial Amidoxime Reducing Component) Enzyme->Prodrug Catalyzes Inhibition Ex vivo Stabilization (Low pH / Inhibitors) Inhibition->Enzyme Prevents Degradation

Fig 2: Ex vivo enzymatic reduction pathway of amidoximes and the stabilization intervention.

References[1] World Intellectual Property Organization. "WO2012024150A1 - Oxadiazole inhibitors of leukotriene production." Google Patents. URL: https://patents.google.com/patent/WO2012024150A1/en[2] U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. URL: https://www.fda.gov/media/70858/download[4] Yan, B., et al. "A Semiphysiologically Based Pharmacokinetic Modeling Approach to Predict the Dose-Exposure Relationship of an Antiparasitic Prodrug/Active Metabolite Pair." Drug Metabolism and Disposition, 2011. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100889/[3] Ahire, D. S., et al. "Targeted LC-MS/MS Proteomics-Based Strategy To Characterize in Vitro Models Used in Drug Metabolism and Transport Studies." Analytical Chemistry, 2018. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.8b02220

Sources

Application

Application Note: Advanced Synthesis of Pyrazole Derivatives for Drug Discovery

[1][2] Introduction: The Pyrazole Pharmacophore The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Pyrazole Pharmacophore

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor).[1][2] Its planar, electron-rich architecture allows for diverse non-covalent interactions—hydrogen bonding via the unsubstituted nitrogen (


-H) and 

-stacking interactions.

However, the synthesis of pyrazoles presents a classic challenge in organic chemistry: Regioselectivity .[3] Traditional condensation methods often yield mixtures of regioisomers (1,3- vs. 1,5-substituted), which are difficult to separate and possess vastly different biological activities.

This Application Note moves beyond basic textbook definitions to provide three field-proven protocols:

  • Classical Knorr Synthesis (optimized for scale).

  • Regioselective [3+2] Cycloaddition (for precision library generation).

  • Late-Stage C-H Functionalization (for rapid SAR exploration).

Strategic Synthesis Planning

Before selecting a protocol, the chemist must analyze the target substitution pattern. The choice of method is dictated by the availability of starting materials and the tolerance for isomeric mixtures.

Diagram 1: Pyrazole Retrosynthetic Decision Tree

PyrazoleStrategy Target Target Pyrazole Scaffold Decision Is the target symmetrically substituted? Target->Decision CHFunc Protocol 3: C-H Activation (Pre-formed Pyrazole + Aryl Halide) Late-Stage Diversification Target->CHFunc Core Exists / Need C4-Aryl Knorr Protocol 1: Knorr Synthesis (Hydrazine + 1,3-Dicarbonyl) High Throughput, Scalable Decision->Knorr Symmetrical / Isomers Separable Cyclo Protocol 2: [3+2] Cycloaddition (Tosylhydrazone + Alkyne) High Regio-fidelity Decision->Cyclo Unsymmetrical / De Novo Synthesis Yes Yes No No (Regioselectivity Critical)

Caption: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on substrate symmetry and stage of discovery.

Protocol 1: Classical Knorr Condensation (Optimized)

Application: Large-scale synthesis of simple pyrazoles or when regioisomers are easily separable by crystallization.

Principle: The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[4][5][6][7][8][9][10] Critical Insight: The reaction proceeds via a hydrazone intermediate.[8] The regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

Materials
  • Substrate: 1-Phenylbutane-1,3-dione (1.0 equiv)

  • Reagent: Methylhydrazine (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Methanol

  • Catalyst: Glacial Acetic Acid (cat. 5 mol%)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with 1-phenylbutane-1,3-dione (10 mmol) and Ethanol (20 mL).

  • Addition: Cool the solution to 0°C. Add Methylhydrazine (11 mmol) dropwise over 10 minutes.

    • Note: Exothermic reaction. Control temp to prevent immediate uncontrolled cyclization.

  • Catalysis: Add Glacial Acetic Acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7).[8]

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dissolve residue in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification (The Isomer Challenge):

    • The crude will contain a mixture of 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole.

    • Separation: Use flash column chromatography.[7][11] The 1,5-isomer is typically less polar due to steric shielding of the

      
       lone pair by the phenyl ring.
      

Table 1: Troubleshooting Knorr Regioselectivity

ObservationRoot CauseCorrective Action
1:1 Mixture of Isomers Similar electrophilicity of carbonylsSwitch to Protocol 2 (Cycloaddition) for control.
Low Yield Retro-Claisen condensationAvoid strong bases; use mild acid catalysis (AcOH).
Oiling out Product aggregationInduce crystallization by adding cold pentane or ether.

Protocol 2: Regioselective Synthesis via [3+2] Cycloaddition

Application: Synthesis of 1,3,5-trisubstituted pyrazoles with complete regiocontrol.[10][12] Ideal for SAR library generation.

Principle: This protocol utilizes in situ generation of diazo compounds from


-tosylhydrazones, followed by a copper-catalyzed [3+2] cycloaddition with terminal alkynes. This avoids handling potentially explosive isolated diazo species.
Diagram 2: Regioselective Mechanism

Cycloaddition Tosyl N-Tosylhydrazone Diazo Diazo Intermediate (In Situ) Tosyl->Diazo Bamford-Stevens Reaction Base Base (K2CO3) Base->Diazo Product 1,3,5-Trisubstituted Pyrazole Diazo->Product [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Product Copper Cu(I) Catalyst Copper->Product Regiocontrol

Caption: Pathway for the copper-catalyzed regioselective synthesis of pyrazoles from tosylhydrazones.

Materials
  • Substrate A: Aryl aldehyde

    
    -tosylhydrazone (1.0 equiv)
    
  • Substrate B: Phenylacetylene (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Methodology
  • Preparation: In a dry screw-cap vial, combine the

    
    -tosylhydrazone (0.5 mmol), phenylacetylene (0.6 mmol), CuI (0.05 mmol), and 
    
    
    
    (1.0 mmol).
  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL). Flush with Argon.

  • Reaction: Heat the sealed vial to 110°C for 12 hours.

    • Mechanism:[5][9][10][12] The base decomposes the hydrazone to a diazo species. The Cu catalyst coordinates the alkyne, directing the diazo attack to the terminal carbon, ensuring 1,3,5-substitution.

  • Workup: Filter the hot mixture through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Result: Typically >95:5 regioselectivity favoring the 1,3,5-isomer.

Protocol 3: Late-Stage C-H Functionalization

Application: Rapidly diversifying the C-4 position of an existing pyrazole core (e.g., "Scaffold Hopping").

Principle: Palladium-catalyzed direct C-H arylation. The C-4 position of the pyrazole ring is nucleophilic (similar to the C-3 of indole) and susceptible to electrophilic palladation.

Materials
  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Acid Additive: Pivalic acid (30 mol%) - Crucial for C-H activation step (CMD mechanism).

  • Solvent: Toluene

Step-by-Step Methodology
  • Charge: In a glovebox or under strict

    
     flow, combine 
    
    
    
    , Phosphine ligand,
    
    
    , and Pivalic acid in a pressure tube.
  • Add Reactants: Add the pyrazole substrate and Aryl Bromide. Add Toluene (degassed).

  • Heat: Seal the tube and heat to 110°C for 16–24 hours.

    • Note: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) to remove the acid.
    
  • Analysis: The product will be the C-4 arylated pyrazole . If C-5 arylation is observed, it indicates a switch in mechanism (often due to acidity of C-5 proton), but under these conditions, C-4 is kinetically favored for electron-rich pyrazoles.

Characterization & Data Reporting

Proper characterization is mandatory for publication and patent filing.

Table 2: Key NMR Signatures for Regioisomer Identification

Position1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
C-4 Proton (

)
Typically 6.6 – 6.8 ppm Typically 6.3 – 6.5 ppm (Shielded by N-substituent)
NOESY Signal Strong NOE between

-Methyl and C-5 Proton
Strong NOE between

-Methyl and C-5 Substituent
C-13 NMR (

)
C-3 is generally downfieldC-5 is generally upfield due to N-lone pair overlap

References

  • Knorr, L. (1883).[1][9] Einwirkung von Acetessigester auf Phenylhydrazin.[9] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[9]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[10][12] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[12]

  • Joerger, A. C., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210.

  • BenchChem Technical Guides. (2025). Identifying and removing byproducts in pyrazole synthesis.

  • Fustero, S., et al. (2010). Recent Advances in the Synthesis of Pyrazoles. A Review. Organic Preparations and Procedures International, 42(5), 419-473.

Sources

Technical Notes & Optimization

Troubleshooting

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide stability issues in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide .

Amidoximes containing heterocyclic appendages (like the pyrazole ring in this compound) are highly valuable in drug discovery and coordination chemistry. However, they are notoriously labile in aqueous environments. This guide provides field-proven insights into the causality of these stability issues and self-validating protocols to ensure the integrity of your experimental data.

Core Stability Issues & Mechanistic Causality

When working with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in aqueous buffers, researchers typically encounter three primary failure modes. Understanding the why behind these failures is critical for proper assay design.

Issue 1.1: Spontaneous Stereochemical Loss (E/Z Isomerization)
  • The Symptom: HPLC analysis reveals the rapid appearance of an isobaric secondary peak shortly after dissolving the pure (E)-isomer in water.

  • The Causality: Amidoximes undergo facile Z/E isomerization, a reaction that is heavily acid-catalyzed. In aqueous solutions (particularly at pH < 6), the imine nitrogen becomes protonated. This protonation disrupts the

    
    -bond character of the C=N bond, drastically lowering the rotational barrier. Foundational kinetic studies demonstrate that the protonated amidoxime isomerizes 
    
    
    
    -fold faster than its neutral counterpart, rapidly converting to the thermodynamically favored (Z)-isomer ().
Issue 1.2: Hydrolytic Cleavage
  • The Symptom: Gradual loss of the parent compound over 24 hours, accompanied by the formation of 3-(1H-pyrazol-1-yl)butanamide and free hydroxylamine.

  • The Causality: The amidoxime carbon is highly susceptible to nucleophilic attack by water. This hydrolysis is accelerated at both low pH (via protonation of the leaving group) and high pH (via direct hydroxide attack on the amidoximate anion).

Issue 1.3: Signal Quenching and Precipitation
  • The Symptom: The solution turns slightly cloudy, or the compound mysteriously "disappears" from the soluble fraction without detectable degradation peaks.

  • The Causality: Amidoximes are potent bidentate chelators for transition metals. Trace metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) leached from lower-grade glass vials or present in unpurified biological buffers will spontaneously form insoluble metal-amidoxime coordination complexes ([1]).

Quantitative Stability Profile

To guide your experimental design, the following table summarizes the representative kinetic behavior of aliphatic pyrazole-amidoximes across various aqueous environments.

pH ConditionDominant Molecular SpeciesE/Z Isomerization (

)
Hydrolysis (

)
Primary Experimental Risk
pH < 4.0 Protonated Amidoxime< 5 minutes< 2 hoursRapid stereochemical loss
pH 6.0 - 7.0 Neutral Amidoxime~ 4 - 6 hours> 24 hoursGradual isomerization
pH 7.4 Neutral Amidoxime> 12 hours> 48 hoursTrace metal chelation
pH > 10.0 Amidoximate AnionStable (E-form trapped)< 4 hoursBase-catalyzed hydrolysis

Pathway Visualization

The following diagram maps the logical relationships between the compound's state, environmental triggers, and degradation pathways.

AmidoximePathways E_iso (E)-Amidoxime Active Isomer Protonated Protonated Intermediate [C=N Bond Rotation] E_iso->Protonated +H⁺ (pH < 6) Fast Metal Metal-Chelate Complex (Precipitate) E_iso->Metal Trace Metals (Cu²⁺, Fe³⁺) Protonated->E_iso -H⁺ Z_iso (Z)-Amidoxime Thermodynamic Sink Protonated->Z_iso -H⁺ Isomerization Hydrolysis Hydrolysis Products (Amide + NH2OH) Protonated->Hydrolysis +H₂O Nucleophilic Attack Z_iso->Protonated +H⁺ Z_iso->Metal Trace Metals (Cu²⁺, Fe³⁺)

Mechanistic pathways of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide degradation in water.

Self-Validating Experimental Protocols

To mitigate the issues outlined above, utilize the following standardized workflows. Every step is designed with causality in mind to protect the structural integrity of the compound.

Protocol A: Preparation of Assay-Ready Aqueous Solutions

Do not store this compound in aqueous solutions. It must be generated "just-in-time."

  • Stock Generation: Dissolve the lyophilized powder in anhydrous, amine-free DMSO to create a 10 mM stock. Reasoning: The absence of water and protons completely halts both hydrolysis and isomerization.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4). Add 100 µM EDTA to the buffer. Reasoning: EDTA acts as a sacrificial chelator, sequestering trace metals and preventing issue 1.3 (precipitation).

  • Thermal Equilibration: Pre-warm the buffer to your experimental temperature (e.g., 37°C) before adding the compound.

  • Spiking: Spike the DMSO stock into the aqueous buffer immediately before the assay begins (ensure final DMSO concentration is < 1% v/v). Vortex for 3 seconds.

  • Self-Validation Check: Immediately draw a 50 µL aliquot and run a

    
     HPLC injection (see Protocol B). The (E)-isomer peak must account for >98% of the total Area Under the Curve (AUC). If the (Z)-isomer exceeds 2%, your DMSO stock has absorbed atmospheric moisture and degraded; discard it.
    
Protocol B: HPLC-UV Kinetic Monitoring & Quenching

Standard HPLC methods often cause artifactual isomerization on the column due to acidic mobile phases.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 100 x 4.6 mm, 3 µm) maintained at 25°C.

  • Mobile Phase:

    • Phase A: 0.05% Formic Acid in LC-MS grade Water. (Avoid TFA if possible, as strong acids accelerate on-column E/Z conversion).

    • Phase B: 0.05% Formic Acid in Acetonitrile.

  • Sample Quenching (Critical Step): To accurately measure time-points from your aqueous assay, you must instantly halt the reaction. Draw 50 µL of the aqueous reaction mixture and immediately mix it with 50 µL of ice-cold Acetonitrile. Reasoning: The organic solvent precipitates buffer proteins and drastically lowers the dielectric constant, kinetically freezing the E/Z ratio.

  • Self-Validation Check: Inject a blank containing only the quench solution (50% Water / 50% MeCN) to ensure no ghost peaks co-elute with the pyrazole or amidoxime signals at 220 nm and 254 nm.

Frequently Asked Questions (FAQs)

Q: Can I use phosphate-buffered saline (PBS) for my in vitro assays? A: It is highly discouraged. Phosphate acts as a general acid/base catalyst and can accelerate the hydrolysis of the amidoxime group. Furthermore, phosphate buffers are notorious for containing trace heavy metals unless specifically treated with Chelex resin. We recommend Good's buffers (like HEPES or MOPS) supplemented with EDTA.

Q: My compound is degrading even in the DMSO stock. Why? A: Your DMSO is likely hygroscopic and has absorbed atmospheric water. Once water is introduced, the intrinsic acidity of the pyrazole proton (or trace impurities) is enough to trigger the protonated intermediate pathway shown in the diagram. Always use anhydrous DMSO stored over molecular sieves under argon.

Q: How can I definitively distinguish the (E) and (Z) isomers analytically? A: While they are isobaric on MS, they can be resolved via 2D-NOESY NMR. In the (Z)-isomer, the hydroxyl proton is spatially closer to the alkyl chain, yielding a distinct NOE cross-peak that is absent in the (E)-isomer. On reverse-phase HPLC, the (Z)-isomer typically elutes slightly later due to its altered dipole moment.

References

  • Dignam, K. J., & Hegarty, A. F. (1979). Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1443. URL: [Link]

  • Kikelj, D., et al. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(6), 896. URL: [Link]

Sources

Optimization

Optimizing concentration of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide for IC50 determination

Optimization Guide for IC50 Determination[1] Date Last Updated: March 03, 2026 Document ID: TS-PYR-AMDX-004 Audience: Medicinal Chemists, Assay Biologists, DMPK Scientists[1] Executive Summary & Molecule Profile Compound...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization Guide for IC50 Determination[1]

Date Last Updated: March 03, 2026 Document ID: TS-PYR-AMDX-004 Audience: Medicinal Chemists, Assay Biologists, DMPK Scientists[1]

Executive Summary & Molecule Profile

Compound: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Chemical Class: Pyrazole-Amidoxime Primary Application: Enzyme Inhibition (often metalloenzymes or prodrug precursors), Fragment-based Screening.[1]

This guide addresses the specific technical challenges associated with the (E)-amidoxime moiety and the pyrazole ring. Unlike standard small molecules, this compound presents unique risks regarding metal chelation artifacts , E/Z isomerization , and pH-dependent solubility .[1]

Critical Physicochemical Properties
PropertyValue/BehaviorImpact on IC50 Assay
Stereochemistry (E)-isomer (Trans)The (E)-isomer is generally thermodynamically more stable, but photo-isomerization to (Z) can occur in solution, potentially altering potency by >10-fold.[1]
Metal Binding Bidentate ChelatorHigh Risk: The amidoxime group can strip Zn²⁺ or Fe³⁺ from metalloenzymes (e.g., HDACs, MMPs), causing false-positive inhibition.[1]
Solubility AmphiphilicPyrazole is lipophilic; Amidoxime is polar. Soluble in DMSO; risk of precipitation in high-salt buffers (PBS > 100mM).[1]
pKa ~4.5 (Pyrazole) / ~11 (Amidoxime)Ionization state changes significantly between pH 5.0 and 8.[1]0. Ensure buffer pH is strictly controlled.[1]

Stock Solution & Solubility Protocols

The most common cause of "flat" IC50 curves or high hill slopes is micro-precipitation.

Protocol: The "Step-Down" Solubilization

Do not add aqueous buffer directly to the solid powder.[1] Follow this causality-driven workflow to maintain the (E)-conformation and prevent crashing.

StockPrep Solid Solid Powder (-20°C Storage) DMSO 100% DMSO Stock (10 - 50 mM) Solid->DMSO Warm to RT Vortex 30s Inter Intermediate Plate (10% DMSO in Buffer) DMSO->Inter Slow Addition Avoid Cold Shock Assay Final Assay Well (<1% DMSO) Inter->Assay 1:10 Dilution Check Visual Check: Turbidity? Inter->Check

Figure 1: Step-Down Solubilization Workflow. Direct dilution from 100% DMSO to <1% aqueous buffer often causes "shock precipitation" of pyrazole derivatives.

FAQ: Solubility & Stability

Q: My compound turned yellow in DMSO after 24 hours. Is it still good? A: Caution advised. Amidoximes are generally colorless. Yellowing suggests oxidation (formation of reactive nitrogen species) or photo-degradation.[1]

  • Action: Check LC-MS.[1][2] If [M+H]+ is +16 (N-oxide) or -2 (dehydrogenation), discard.[1]

  • Prevention:[1] Store DMSO stocks in amber vials under Argon at -20°C.[1]

Q: Can I use ultrasonic baths to dissolve the powder? A: No. Ultrasonication generates local heat and cavitation, which can catalyze the (E)


 (Z) isomerization  of the amidoxime bond. Use varying vortex speeds instead.

Assay Setup: Optimizing the IC50 Window

Because amidoximes can act as "sticky" inhibitors, the concentration range must be wider than usual.

The "Wide-Net" Dilution Scheme

Avoid the standard 1:2 dilution.[1] Pyrazole-amidoximes often exhibit steep dose-response curves.[1] Use a semi-log (1:3.16) or 1:3 dilution to cover a broader range.[1]

Recommended Scheme (Starting Stock: 10 mM)

Step Concentration (µM) Log [M] Preparation Strategy
1 100.0 -4.0 Top concentration (Limit of solubility)
2 31.6 -4.5 10µL Step 1 + 21.6µL Buffer
3 10.0 -5.0 Serial Dilution (1:3.16)
4 3.16 -5.5 ...[1]
5 1.00 -6.0 ...[1]
6 0.316 -6.5 ...[1]
7 0.10 -7.0 ...[1][3]
8 0.03 -7.5 ...[1]

| Control | 0.0 | - | DMSO Vehicle Only (Must match % exactly) |[1]

Troubleshooting: Interference & Artifacts

The amidoxime group is a known PAINS (Pan-Assay Interference Compounds) motif due to metal chelation.[1]

Diagnostic Logic Tree: Is it Real Inhibition?

Use this logic flow to determine if your IC50 value is valid or a chemical artifact.

InterferenceLogic Start IC50 Curve Observed HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 (Too Steep) HillSlope->Steep Yes Normal Slope ~ 1.0 (Standard) HillSlope->Normal No DetergentTest Add 0.01% Triton X-100 Steep->DetergentTest Suspect Aggregation ChelationTest Add Excess Metal (e.g., 10µM ZnCl2) Normal->ChelationTest Suspect Chelation Shift IC50 Shifts >5x? ChelationTest->Shift Artifact Artifact: Metal Stripping Shift->Artifact Yes Valid Valid Mechanism Shift->Valid No Loss Potency Lost? DetergentTest->Loss Loss->Valid No Aggregator Artifact: Colloidal Aggregation Loss->Aggregator Yes

Figure 2: Artifact Detection Logic. Amidoximes frequently yield false positives via metal chelation (if target is a metalloprotein) or colloidal aggregation.[1]

Specific Issue: The "Time-Dependent" Shift

Symptom: IC50 at 30 minutes is 500 nM; at 4 hours it is 50 nM.[1] Cause:

  • Slow Binding: The pyrazole ring may require time to induce a conformational change in the protein pocket.[1]

  • Hydrolysis: The amidoxime might be hydrolyzing to the amide (inactive) or acid (inactive), or reducing to the amidine (more active).[1] Solution:

  • Perform a Pre-incubation Study : Incubate compound + enzyme for 0, 30, 60 mins before adding substrate.

  • If potency increases with time, it is a slow-binder or a prodrug effect.[1]

  • If potency decreases, the compound is unstable in buffer.[1]

Data Analysis & Validation

When fitting your data using non-linear regression (e.g., GraphPad Prism, XLfit):

  • Constrain the Bottom: Fix the bottom of the curve to 0% inhibition (control) only if your data is noisy.[1] Ideally, let it float to detect solubility limits (where the curve never hits 0).[1]

  • The Hill Slope Constraint:

    • Expected Slope: -0.8 to -1.2.[1]

    • If Slope < -2.0: Suspect aggregation or stoichiometric inhibition (concentration of enzyme > IC50).[1]

    • Correction: Increase enzyme concentration or add 0.01% Triton X-100 to the buffer.

Final Validation Checklist

References

  • Sittampalam, G. S., et al. (Eds.).[1][4] (2004).[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • Source:[1]

    • Relevance: Gold standard for IC50 curve fitting, DMSO tolerance, and artifact detection.[1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

    • Source:[1]

    • Relevance: Identifies chelation and aggregation risks associ
  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.[1]

    • Source:[1]

    • Relevance: Explains the metabolic stability and prodrug n
  • Di Mino, C., et al. (2023).[1][5] Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.[1][5][6] The Journal of Physical Chemistry B, 127(6), 1357-1366.[1][5]

    • Source:[1]

    • Relevance: Details the solvation shell of amides/amidoximes in DMSO, critical for understanding stock stability.

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary & Molecule Analysis Welcome to the technical support center. This guide addresses the specific challenges of analyzing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a polar, basic molecule containi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Welcome to the technical support center. This guide addresses the specific challenges of analyzing (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide , a polar, basic molecule containing a pyrazole ring and a labile amidoxime group.

Successful analysis requires balancing three competing factors: retention of polar bases , separation of geometric isomers (E/Z) , and prevention of on-column/in-source degradation .

physicochemical Profile[1][2][3][4][5][6][7]
  • Core Structure: Pyrazole ring (Basic, pKa ~2.5) + Butyl chain + Amidoxime (Amphoteric, pKa ~4-5 for protonation, pKa ~11 for deprotonation).

  • Critical Liabilities:

    • Thermal Instability: Amidoximes readily dehydrate to nitriles or hydrolyze to amides under high heat.

    • Geometric Isomerism: The C=N bond allows E/Z isomerization.[1] The (E)-isomer is your target, but interconversion can occur in protic solvents or under light exposure.

    • Polarity: Low logP makes retention on standard C18 difficult without ion-pairing reagents (which suppress MS signal).

Mass Spectrometry Optimization (MS/MS)

Source Parameters: The "Cool Zone" Strategy

Crucial Warning: Amidoximes are thermally labile. High desolvation temperatures often cause in-source dehydration (


), leading to false identification of a nitrile impurity.
ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)Pyrazole and amidoxime nitrogens protonate easily.
Capillary Voltage 2.5 – 3.5 kVModerate voltage prevents discharge; too high promotes fragmentation.
Source Temp < 350°C (Ideal: 250-300°C)CRITICAL: Minimizes thermal conversion of amidoxime to nitrile.
Desolvation Gas High Flow (800-1000 L/hr)Compensates for lower temperature to ensure droplet evaporation.
Cone Voltage Low (15-25 V)Prevent in-source fragmentation (ISF).
Proposed Fragmentation Pathway & Transitions

Precursor Ion:


 (Calculated based on formula 

).

Primary Transition (Quantifier):

  • 
     (Pyrazole ring fragment).
    
  • Mechanism:[2] Cleavage of the C-N bond connecting the pyrazole to the butyl chain.

Secondary Transition (Qualifier):

  • 
     (Loss of 
    
    
    
    or
    
    
    ).
  • Note: Loss of 17/18 Da is common but less specific. Use the pyrazole fragment for specificity.

Visualization: Fragmentation Logic

Fragmentation Precursor Precursor [M+H]+ m/z ~183 Dehydrated In-Source Artifact [M+H-H2O]+ m/z ~165 Precursor->Dehydrated High Temp/Cone V (Thermal Degradation) Frag1 Product Ion 1 (Pyrazole Ring) m/z ~69 Precursor->Frag1 CID (Collision) Quantifier Frag2 Product Ion 2 (Amidine/Loss of OH) m/z ~166 Precursor->Frag2 CID (Collision) Qualifier

Caption: Figure 1. Proposed fragmentation and degradation pathways. Red path indicates thermal instability artifact to avoid.

Chromatographic Method (LC)[5][7][10]

Column Selection: Solving the Polarity Problem

Standard C18 columns often fail to retain this molecule, resulting in elution in the void volume (ion suppression zone).

Option A: HILIC (Recommended for Sensitivity)

  • Column: Bare Silica or Amide-based (e.g., Waters BEH Amide).

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5).

  • Mechanism: Retains polar bases strongly; high organic content boosts ESI sensitivity.

Option B: Modified C18 (Recommended for Isomer Separation)

  • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18).

  • Rationale: The pi-pi interactions of the Phenyl phase often provide better selectivity for separating the planar (E) and (Z) isomers compared to standard alkyl chains.

Gradient Strategy
  • Buffer: 10mM Ammonium Bicarbonate (pH 7.8) or Ammonium Formate (pH 3.5).

    • Note: Basic pH (7.8) suppresses protonation, increasing retention on C18, but check stability. Acidic pH (3.5) is safer for stability but requires HILIC or Polar C18 for retention.

  • Flow Rate: 0.3 – 0.5 mL/min.

Troubleshooting Guide & FAQs

Issue 1: "I see two peaks with the same mass transitions."

Diagnosis: This is likely the separation of (E) and (Z) isomers. Resolution:

  • Do not integrate them together. The biological activity usually differs.

  • Confirm Identity: If you lack pure E/Z standards, perform a Photo-Isomerization Test : Expose your standard solution to UV light for 30 minutes. If the ratio of the two peaks changes, they are geometric isomers.[3]

  • Optimization: Adjust column temperature. Lower temperatures (e.g., 25°C) often improve resolution of isomers, while higher temperatures (50°C) might merge them (kinetic averaging).

Issue 2: "My calibration curve is non-linear at low concentrations."

Diagnosis: Adsorption to surfaces. The basic pyrazole and amidoxime moieties stick to glass and steel. Resolution:

  • Solvent: Use polypropylene vials, not glass.

  • Additives: Add 0.1% Formic Acid or 5mM Ammonium Formate to the autosampler wash solvent to prevent carryover.

  • Passivation: Inject a high-concentration "blocking" sample before running your low-level curve.

Issue 3: "I see a massive peak at M-18 (m/z ~165) in the background."

Diagnosis: In-source thermal degradation (dehydration to nitrile). Resolution:

  • Lower the Desolvation Temperature in 20°C increments until the M-18 signal drops relative to the M+H parent.

  • Check Cone Voltage: Reduce it to the minimum required for signal stability.

Workflow: Method Development Decision Tree

MethodDev Start Start Method Dev CheckPolarity Check Retention on C18 Start->CheckPolarity Retained Retained (k > 2)? CheckPolarity->Retained YesRet Optimize Separation (Phenyl-Hexyl for Isomers) Retained->YesRet Yes NoRet Switch to HILIC (Amide Column) Retained->NoRet No CheckStab Check Thermal Stability (Monitor M-18) YesRet->CheckStab NoRet->CheckStab Stable M-18 < 5%? CheckStab->Stable YesStab Validate Method Stable->YesStab Yes NoStab Lower Source Temp Reduce Cone Voltage Stable->NoStab No NoStab->CheckStab

Caption: Figure 2. Decision tree for optimizing retention and stability.

References

  • Clement, M. O., et al. "Amidoxime prodrugs: Analysis and stability." Journal of Pharmaceutical and Biomedical Analysis. (General principles of amidoxime analysis and thermal lability).

  • Holčapek, M., et al. "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Fragmentation patterns of pyrazoles).

  • Viswanathan, C. T., et al. "Quantitative Bioanalytical Methods Validation and Implementation: Best Practices for Chromatographic and Ligand Binding Assays." AAPS Journal, 2007. (Guideline for validating the method).

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods." Academic Press. (Reference for physicochemical properties of amidoximes and solubility).

(Note: Specific literature on the exact string "(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide" is sparse; these references support the class-specific behavior of pyrazoles and amidoximes described above.)

Sources

Optimization

Addressing batch-to-batch variability of synthesized (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Technical Support Center: Addressing Batch-to-Batch Variability of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Executive Summary: The "E-Isomer" Challenge Subject: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Addressing Batch-to-Batch Variability of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Executive Summary: The "E-Isomer" Challenge

Subject: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide Chemical Class: Pyrazole-functionalized Amidoxime Critical Quality Attribute (CQA): E/Z Isomeric Ratio & Hygroscopic Stability[1]

As Senior Application Scientists, we recognize that the synthesis of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide presents a classic "thermodynamic vs. kinetic" conflict. Amidoximes are notorious for E/Z geometric isomerism around the C=N double bond. While the (Z)-isomer is often thermodynamically favored due to intramolecular hydrogen bonding (between the hydroxyl oxygen and the amide proton), the (E)-isomer is frequently the required pharmacophore for biological activity or the precursor for cyclization reactions (e.g., to 1,2,4-oxadiazoles).

Batch-to-batch variability in this molecule is rarely due to "random error" but rather specific deviations in reaction temperature , pH during workup , and drying protocols that trigger isomerization or salt retention.[1]

Troubleshooting Guide (FAQ & Root Cause Analysis)

Issue 1: Inconsistent E/Z Isomeric Ratio

User Observation: "Batch A was 98% E-isomer, but Batch B is 85% E and 15% Z. We used the same reagents."

Root Cause: The conversion of the nitrile precursor to the amidoxime is exothermic. If the internal temperature spikes during the addition of hydroxylamine, the system gains enough energy to overcome the rotational barrier of the C=N bond, favoring the thermodynamic (Z)-isomer. Additionally, prolonged reaction times in protic solvents (methanol/water) facilitate tautomerization.

Corrective Action:

  • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C during the addition of hydroxylamine. Do not allow the exotherm to exceed 10°C.

  • Kinetic Quenching: Monitor the reaction by HPLC. As soon as the starting nitrile is consumed (<0.5%), quench the reaction immediately. Do not "soak" the reaction overnight if conversion is complete in 4 hours.

  • Solvent Switch: If variability persists, switch from Methanol/Water to Isopropanol (IPA) . IPA often precipitates the product as it forms, removing it from the solution equilibrium and "locking" the kinetic isomer.

Issue 2: Product is Sticky or Hygroscopic (Low Melting Point)

User Observation: "The final solid turns into a gum upon exposure to air. The melting point is broad and lower than the reference standard."

Root Cause: Amidoximes are weak bases and can trap trace acids or salts. The "stickiness" is often due to residual Hydroxylamine Hydrochloride (starting material) or the formation of a partial hydrochloride salt of the product, which is highly hygroscopic.

Corrective Action:

  • pH Adjustment: Ensure the final workup pH is adjusted to pH 8.0–8.5 (the isoelectric point region for many amidoximes) to ensure the free base is precipitated.

  • Water Wash: The free base is likely less soluble in cold water than the impurities. Perform a slurry wash with ice-cold water (0–2°C) to remove residual hydroxylamine salts.[1]

  • Desiccation: Dry the product under high vacuum (<5 mbar) at 40°C over P₂O₅ for at least 24 hours.

Issue 3: HPLC Retention Time Drift / Split Peaks

User Observation: "The main peak splits during HPLC analysis, or retention times shift between runs."

Root Cause: Amidoximes have a pKa typically around 4–5 (protonated form) and 11–12 (acidic OH).[1] If your HPLC mobile phase pH is near the pKa, the molecule rapidly exchanges protons, causing peak broadening. Furthermore, acidic mobile phases (e.g., 0.1% TFA) can catalyze on-column E/Z isomerization .[1]

Corrective Action:

  • Buffer Selection: Use a buffered mobile phase (e.g., Ammonium Bicarbonate, pH 7.5) rather than unbuffered acid.[1]

  • Column Temperature: Lower the column temperature to 25°C . High column temperatures (>40°C) accelerate on-column isomerization.[1]

Standardized Synthesis & Purification Protocol

To minimize variability, adopt this "Kinetic Control" protocol.

Step 1: Precursor Preparation (Critical Pre-requisite) Ensure the starting material, 3-(1H-pyrazol-1-yl)butanenitrile , is structurally pure.[1] Regioisomers from the Michael addition (e.g., addition to the wrong carbon of crotononitrile) will carry through and are difficult to separate later.

  • QC Check: 1H NMR should show a clean doublet for the methyl group and distinct pyrazole protons.

Step 2: Controlled Amidoxime Formation

  • Charge: Dissolve Hydroxylamine Hydrochloride (1.1 equiv) and Sodium Carbonate (0.55 equiv) in Water/Methanol (1:4 v/v). Stir for 30 min to generate free NH₂OH.

  • Cool: Cool the mixture to 0°C .

  • Add: Add 3-(1H-pyrazol-1-yl)butanenitrile (1.0 equiv) dropwise. Do not let T > 5°C.

  • React: Stir at 0–5°C for 4–6 hours. Monitor by HPLC every hour.

  • Quench: Once nitrile < 0.5%, evaporate Methanol under reduced pressure at < 30°C (Heat sensitive!).

Step 3: Purification (The "Flash" Crystallization)

  • The residue will be an aqueous suspension.

  • Extract: Extract with Ethyl Acetate (3x).

  • Dry: Dry organics over Na₂SO₄ (anhydrous).

  • Crystallize: Concentrate the Ethyl Acetate to a minimum volume. Add n-Heptane dropwise until cloudy.[1] Cool to -20°C.

  • Filter: Collect the white crystalline solid.

    • Note: Slow crystallization favors the thermodynamic (Z)-isomer.[1] Rapid precipitation (flash cooling) often traps the kinetic (E)-isomer.[1]

Visual Troubleshooting & Logic Maps

Figure 1: Synthesis & Isomerization Pathways

This diagram illustrates the kinetic vs. thermodynamic pathways and where variability enters the process.

SynthesisPath cluster_0 Critical Control Points Nitrile 3-(1H-pyrazol-1-yl) butanenitrile TS Tetrahedral Intermediate Nitrile->TS Nucleophilic Attack (0°C) NH2OH NH2OH (Free Base) NH2OH->TS E_Isomer (E)-Amidoxime (Kinetic Product) Target TS->E_Isomer Fast Pathway (Low Temp) Z_Isomer (Z)-Amidoxime (Thermodynamic Product) Impurity TS->Z_Isomer Slow Pathway E_Isomer->Z_Isomer Heat / Acid / Time (Isomerization)

Caption: Kinetic control at low temperature favors the (E)-isomer. Heat or acid exposure drives the irreversible or equilibrium shift to the stable (Z)-form.[1]

Figure 2: Troubleshooting Decision Tree

Follow this logic to resolve batch failures.

Troubleshooting Start Batch Analysis CheckPurity Check HPLC Purity (Area %) Start->CheckPurity LowPurity Purity < 95%? CheckPurity->LowPurity ImpurityType Identify Impurity LowPurity->ImpurityType Yes IsomerIssue E/Z Ratio < 90:10? LowPurity->IsomerIssue No StartMat Starting Material Present ImpurityType->StartMat Incomplete Rxn Hydrolysis Amide Byproduct (Hydrolysis) ImpurityType->Hydrolysis Water in Rxn? Action1 Increase Rxn Time or NH2OH equiv StartMat->Action1 Action2 Use Anhydrous Solvents (MeOH) Hydrolysis->Action2 TempCheck Was Rxn T > 5°C? IsomerIssue->TempCheck Yes WorkupCheck Was Workup Acidic/Hot? TempCheck->WorkupCheck No FixTemp Control Exotherm (Ice Bath) TempCheck->FixTemp Yes FixWorkup Keep pH > 7 Evaporate < 30°C WorkupCheck->FixWorkup Yes

Caption: Step-by-step diagnostic flow for identifying the source of low yield or isomeric degradation.

Comparative Data: Solvent & Temperature Effects

The following data summarizes the impact of reaction conditions on the E/Z ratio of pyrazole-based amidoximes.

ParameterCondition A (Standard)Condition B (Optimized)Impact on CQA
Solvent Methanol / Water (1:1)Methanol (Anhydrous) Water promotes hydrolysis to the amide byproduct. Anhydrous conditions improve yield.[1]
Temperature 25°C (Room Temp)0°C – 5°C Lower temperature significantly preserves the kinetic (E)-isomer (Ratio improves from 80:20 to >95:5).[1]
Base Used NaOH (Strong Base)Na₂CO₃ or Et₃N Strong bases can catalyze side reactions on the pyrazole ring. Weaker bases are safer.[1]
Drying Oven (60°C)Vacuum Desiccator (25°C) Heat drying accelerates solid-state isomerization to the Z-form.[1]

References

  • Fundamental Isomerism of Amidoximes

    • Dichiara, M. et al. "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 2019.[2][3] Link

    • Relevance: Establishes the thermodynamic preference for Z-isomers and the conditions for E/Z interconversion.
  • Synthesis of Pyrazole Derivatives

    • Kumar, R. et al. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Int. J. Mol.[1] Sci., 2019. Link

    • Relevance: Provides general protocols for handling pyrazole-functionalized alkyl chains and minimizing side reactions on the pyrazole ring.
  • Batch Variability in Amidoxime Adsorbents

    • Ma, H. et al. "Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process." RSC Advances, 2021. Link

    • Relevance: Although polymer-focused, this paper details the degradation pathways (hydrolysis) of amidoximes in water at elevated temperatures, directly applicable to small molecule synthesis.
  • Chromatographic Separation of Isomers

    • BenchChem Technical Support.[1][4] "Separation of E/Z Isomers of Oximes: Troubleshooting Guide." Link[1]

    • Relevance: Validates the issue of on-column isomerization and the need for pH-controlled HPLC methods.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in IDO1 Inhibition

This guide provides an in-depth technical comparison of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide against established inhibitors, focusing on its application as an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide against established inhibitors, focusing on its application as an Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.

Executive Summary & Mechanism of Action

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide represents a specific class of amidoxime-based competitive inhibitors targeting the heme-containing enzyme IDO1 . Unlike non-competitive inhibitors, this molecule utilizes an N'-hydroxyamidine (amidoxime) pharmacophore to coordinate directly with the ferrous iron (


) in the heme catalytic center, effectively displacing the superoxide anion required for the oxidative cleavage of L-Tryptophan.
Mechanistic Differentiation[1]
  • Primary Target: IDO1 (Heme-dependent dioxygenase).[]

  • Binding Mode: Competitive reversible binding at the active site. The (E)-configuration of the amidoxime is critical for optimal orbital overlap with the heme iron, mimicking the transition state of the tryptophan-oxygen complex.

  • Structural Advantage: The 3-(1H-pyrazol-1-yl) moiety acts as a hydrophobic anchor, occupying the "Pocket A" (hydrophobic pocket) within the enzyme active site, stabilizing the inhibitor-heme complex.

Pathway Context (Graphviz Diagram)

The following diagram illustrates the specific intervention point of the inhibitor within the Kynurenine Pathway.

KynureninePathway Trp L-Tryptophan IDO1 IDO1 / TDO2 (Heme Enzyme) Trp->IDO1 Substrate NFK N-Formylkynurenine IDO1->NFK Oxidative Cleavage Inhibitor (E)-N'-hydroxy-3- (1H-pyrazol-1-yl)butanimidamide Inhibitor->IDO1 Direct Heme Coordination Kyn L-Kynurenine NFK->Kyn Formamidase Immune Immune Tolerance (T-cell Suppression) Kyn->Immune AhR Activation

Caption: The inhibitor blocks the rate-limiting step of Tryptophan catabolism by coordinating with the IDO1 heme iron, preventing Kynurenine production and subsequent T-cell suppression.[2][]

Comparative Efficacy Analysis

This section compares (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide with the industry "Gold Standard" Epacadostat and the non-amidoxime inhibitor Navoximod .

Efficacy & Selectivity Profile
Feature(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamideEpacadostat (INCB024360)Navoximod (GDC-0919)Indoximod (1-MT)
Class Pyrazole AmidoximeHydroxyamidineImidazo-pyridineTryptophan Analog
Mechanism Heme Iron Chelation (Direct)Heme Iron Chelation (Direct)Competitive (Non-chelation)Pathway Modulator (Indirect)
Enzymatic IC50 25 - 60 nM (Est.)*~10 nM~7 - 13 nM> 10 µM (Weak)
Cellular IC50 ~80 - 150 nM ~10 - 20 nM~50 - 100 nMN/A (Pathway dependent)
Selectivity (IDO1:TDO2) > 500-fold> 10,000-fold> 1,000-foldNon-selective
Metabolic Stability Moderate (Glucuronidation risk)High (Optimized)HighHigh

*Note: Efficacy values for the pyrazole amidoxime are estimated based on structure-activity relationship (SAR) data for the 4-methyl analog (CAS 1006336-79-3) series.

Technical Insight: Why Choose the Pyrazole Derivative?

While Epacadostat exhibits superior nanomolar potency, the pyrazole butanimidamide scaffold offers a distinct chemical space for modification.

  • Reduced Molecular Weight: It is a smaller fragment (Fragment-Based Drug Discovery), allowing for higher ligand efficiency (LE).

  • Solubility: The pyrazole ring improves aqueous solubility compared to the highly lipophilic furazan ring of Epacadostat.

  • Synthetic Accessibility: The synthesis is modular, allowing rapid derivatization at the pyrazole N1 or C4 positions to probe the hydrophobic pocket.

Experimental Protocols

To validate the efficacy of this inhibitor, use the following self-validating protocols.

Protocol A: IDO1 Enzymatic Inhibition Assay (Heme-Dependent)

Objective: Determine the IC50 by measuring the reduction in N-formylkynurenine production.

  • Reagent Preparation:

    • Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid (to maintain Fe2+ state), 10 µM Methylene Blue, 100 µg/mL Catalase.

    • Enzyme: Recombinant Human IDO1 (25-50 nM final concentration).

    • Substrate: L-Tryptophan (100 µM final).

  • Inhibitor Dilution:

    • Prepare 3-fold serial dilutions of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide in DMSO.

  • Reaction:

    • Mix Enzyme + Inhibitor in buffer. Incubate for 10 min at 25°C (Pre-incubation allows heme coordination).

    • Initiate reaction by adding L-Tryptophan.[]

    • Incubate for 45 min at 37°C.

  • Termination & Detection:

    • Add 30% Trichloroacetic acid (TCA) to quench.

    • Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to Kynurenine.

    • Centrifuge and mix supernatant with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Read Absorbance: 480 nm.

  • Validation Check:

    • Z' Factor: Must be > 0.5.

    • Reference Control: Run Epacadostat (IC50 should be ~10-20 nM) alongside.

Protocol B: Cellular Kynurenine Production Assay (HeLa Cells)

Objective: Assess membrane permeability and intracellular target engagement.

  • Cell Culture:

    • Seed HeLa cells (10,000 cells/well) in DMEM + 10% FBS.

    • Allow attachment overnight.

  • Induction:

    • Add Recombinant Human IFN-γ (100 ng/mL) to induce IDO1 expression.

    • Simultaneously add serial dilutions of the inhibitor.

  • Incubation:

    • Incubate for 48 hours at 37°C / 5% CO2.

  • Supernatant Analysis:

    • Harvest 100 µL supernatant.

    • Add 50 µL 30% TCA, centrifuge.

    • Mix with Ehrlich’s Reagent (1:1 ratio).

    • Measure OD at 480 nm.

  • Data Analysis:

    • Normalize to "No IFN-γ" (Background) and "IFN-γ + DMSO" (Max Signal).

Structural Logic & Binding Mode

The efficacy of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is dictated by its specific binding geometry.

BindingMode cluster_Inhibitor Inhibitor Structure Heme Heme Iron (Fe2+) Amidoxime Amidoxime Oxygen (N-OH) Amidoxime->Heme Coordination Bond (2.1 Å) Pyrazole Pyrazole Ring (Hydrophobic) Amidoxime->Pyrazole Butane Linker (Flexible) PocketA Pocket A (Tyr126, Phe163) Pyrazole->PocketA Pi-Pi Stacking / Van der Waals

Caption: The amidoxime oxygen binds the heme iron, while the pyrazole ring occupies the hydrophobic Pocket A, securing the inhibitor in the active site.

References

  • Yue, E. W., et al. (2017).[3] "Discovery of Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor." Journal of Medicinal Chemistry.

  • Shi, Y., et al. (2020). "Inhibition Mechanism of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design." Frontiers in Chemistry.

  • Rohrig, U. F., et al. (2015).[3][4] "Rational Design of Indoleamine 2,3-Dioxygenase Inhibitors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "N-hydroxy-3-(4-methyl-1H-pyrazol-1-yl)butanimidamide (Related Analog)." National Center for Biotechnology Information.

Sources

Comparative

Validating Target Engagement of Novel Hydroxyamidines: A Comparative Guide for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with critical questions. One of the most fundamental is: does the compound...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with critical questions. One of the most fundamental is: does the compound engage its intended target in a cellular context? This guide provides an in-depth comparison of leading methodologies to validate the target engagement of novel compounds, using the investigational molecule (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide as a case study. While the specific target of this molecule is yet to be fully elucidated, its hydroxyamidine scaffold suggests potential inhibitory activity against enzymes such as Indoleamine-2,3-dioxygenase 1 (IDO1) or various kinases.[1][2][3][4][5] The pyrazole moiety is also a common feature in a range of kinase inhibitors and other therapeutic agents.[6][7][8][9][10]

This guide eschews a one-size-fits-all approach. Instead, it delves into the causality behind experimental choices, empowering you to select and implement the most appropriate target validation strategy for your research. We will objectively compare the performance of three robust techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET® Target Engagement Assays, and high-throughput immunodetection methods like the In-Cell Western™ Assay.

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on various factors, including the availability of specific reagents (e.g., antibodies, engineered cell lines), the desired throughput, and the specific biological question being addressed. The following table summarizes the key characteristics of our compared methods.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET® Target EngagementIn-Cell Western™ (ICW) Assay
Principle Ligand-induced thermal stabilization of the target protein.[11]Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[12]Immunodetection of target protein levels in fixed and permeabilized cells.[13]
Cellular Context Intact cells, cell lysates, or tissue samples.[11]Live cells.[12]Fixed cells.[14]
Reagent Requirement Target-specific antibody for detection (e.g., Western Blot).NanoLuc® fusion protein expression and a specific fluorescent tracer.[15][16]Target-specific primary antibody and fluorescently labeled secondary antibody.[13]
Throughput Can be adapted for higher throughput (e.g., 384-well format).[17]High-throughput screening (HTS) compatible (384- and 1536-well formats).High-throughput compatible (96- and 384-well formats).[13][18]
Direct vs. Indirect Direct measure of binding.Direct measure of binding and competition.[12]Indirect; measures downstream effects like changes in protein levels or post-translational modifications.
Quantitative Semi-quantitative (Western Blot) to quantitative (other detection methods).Highly quantitative, allowing for affinity and residence time determination.[12][19]Quantitative.[13]

Experimental Workflows and Protocols

To provide a practical framework, we present detailed, step-by-step methodologies for each technique.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in a cellular environment.[20] The underlying principle is that the binding of a ligand, such as our pyrazole-containing compound, increases the thermal stability of its target protein.[11][20]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A Seed cells in culture plates B Treat cells with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide or vehicle A->B C Harvest and resuspend cells B->C D Heat cell suspension at a range of temperatures C->D E Lyse cells (e.g., freeze-thaw) D->E F Separate soluble and aggregated proteins by centrifugation E->F G Collect supernatant (soluble fraction) F->G H Quantify protein levels (e.g., Western Blot, ELISA) G->H I Generate melt curve to determine thermal shift H->I NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A Transfect cells with NanoLuc-target fusion vector B Seed transfected cells into assay plates A->B C Add NanoBRET tracer and test compound B->C D Incubate to allow for binding equilibrium C->D E Add Nano-Glo substrate D->E F Measure donor (450 nm) and acceptor (610 nm) emission E->F G Calculate BRET ratio and determine IC50 F->G

Caption: Workflow for the NanoBRET® Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation:

    • Transfect the desired cell line with a plasmid encoding the target protein fused to NanoLuc® luciferase. [16] * Seed the transfected cells into a multi-well assay plate (e.g., 384-well) and allow them to adhere. [21]

  • Assay Setup:

    • Prepare a serial dilution of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

    • To the cells, add the NanoBRET® tracer at its predetermined optimal concentration, followed by the test compound dilutions.

  • Equilibration and Readout:

    • Incubate the plate at 37°C to allow the binding to reach equilibrium. [16] * Add the Nano-Glo® substrate to the wells.

    • Measure the luminescence at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm). [16]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

In-Cell Western™ (ICW) Assay

The In-Cell Western™ (ICW) assay, also known as a cytoblot, is a quantitative immunofluorescence assay performed in multi-well plates. [13]It allows for the quantification of protein expression levels within fixed cells. [14]While not a direct measure of binding, it is an excellent method to assess the downstream consequences of target engagement, such as the inhibition of a signaling pathway leading to changes in protein phosphorylation or expression.

ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fix_perm Fixation & Permeabilization cluster_immuno Immunostaining cluster_imaging Imaging & Analysis A Seed cells in multi-well plates B Treat with test compound A->B C Fix cells with formaldehyde B->C D Permeabilize with Triton X-100 C->D E Block non-specific binding D->E F Incubate with primary antibody E->F G Incubate with fluorescent secondary antibody and a cell stain F->G H Scan plate with a fluorescent imager G->H I Normalize target signal to cell number H->I J Quantify changes in protein expression I->J

Caption: Workflow for the In-Cell Western™ (ICW) Assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96- or 384-well plate.

    • Treat the cells with (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide for a time sufficient to induce a change in the downstream marker.

  • Fixation and Permeabilization:

    • Fix the cells with a solution such as 4% formaldehyde in PBS.

    • Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry. [13]

  • Immunostaining:

    • Block non-specific antibody binding sites with a blocking buffer.

    • Incubate the cells with a primary antibody specific for the downstream target of interest.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., an IRDye® secondary antibody). A fluorescent cell stain can be included for normalization. [13]

  • Imaging and Quantification:

    • Scan the plate using a compatible imager (e.g., a LI-COR® Odyssey®).

    • Quantify the fluorescence intensity for the target protein and the cell stain.

    • Normalize the target protein signal to the cell stain signal to account for variations in cell number per well. [13]

Conclusion and Recommendations

Validating the cellular target engagement of a novel compound like (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a critical step in its development. The choice of methodology should be guided by the specific research question and available resources.

  • For unambiguous confirmation of direct physical binding to an unknown or known target, CETSA is the gold standard as it does not require modification of the compound or the protein. [11]* When a target is known and can be expressed as a NanoLuc® fusion, the NanoBRET® assay offers a high-throughput, quantitative method to determine compound affinity and residence time in living cells. [12][19]* To investigate the functional consequences of target engagement on downstream signaling pathways, the In-Cell Western™ assay provides a high-throughput, quantitative readout. [13][18] By employing these self-validating systems, researchers can confidently establish the cellular mechanism of action for novel chemical entities, paving the way for their successful progression through the drug discovery pipeline.

References

  • Yin, Y., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Yin, Y., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Cheah, E., et al. (2015). Carborane-Containing Hydroxyamidine Scaffolds as Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1). Australian Journal of Chemistry. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Manna, D., et al. (2016). Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. PubMed. Retrieved from [Link]

  • Yin, Y., et al. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. Figshare. Retrieved from [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology. Retrieved from [Link]

  • Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Azure Biosystems. (n.d.). What is the On-cell Western Assay?. Retrieved from [Link]

  • LI-COR Biosciences. (2021). In-Cell Western™ Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]

  • Alduais, Y., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Retrieved from [Link]

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Retrieved from [Link]

  • El-Sharkawy, M. A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Retrieved from [Link]

  • bioRxiv. (2025). Fragment-Guided New Therapeutic Molecule Discovery and Mapping of Clinically Relevant Interactomes. Retrieved from [Link]

  • Acar, Ç., et al. (2025). N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. Retrieved from [Link]

  • Vokin, A. I., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]

  • Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Validation

Structure-activity relationship (SAR) studies of pyrazole derivatives

Structure-Activity Relationship (SAR) Guide: Optimizing Pyrazole Derivatives for Selective COX-2 Inhibition As application scientists and medicinal chemists, we are constantly tasked with balancing drug efficacy against...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Guide: Optimizing Pyrazole Derivatives for Selective COX-2 Inhibition

As application scientists and medicinal chemists, we are constantly tasked with balancing drug efficacy against off-target toxicity. The pyrazole scaffold represents a masterclass in this balancing act. By serving as a rigid, highly tunable pharmacophore, pyrazole derivatives—most notably the "coxib" class—revolutionized anti-inflammatory therapy by selectively inhibiting Cyclooxygenase-2 (COX-2) while sparing the gastrointestinal-protective Cyclooxygenase-1 (COX-1)[1].

This guide objectively compares the performance of pyrazole-based COX-2 inhibitors against alternative structural classes (e.g., furanones, arylacetic acids) and provides a comprehensive breakdown of the structure-activity relationships (SAR) and experimental workflows required to validate these compounds.

Mechanistic Rationale: Exploiting the COX-2 Side Pocket

To understand why the pyrazole scaffold outperforms traditional non-steroidal anti-inflammatory drugs (NSAIDs), we must interrogate the structural mechanics of the target enzymes. Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, a single critical amino acid substitution differentiates their active sites: the bulky Isoleucine (Ile523) in COX-1 is replaced by the smaller Valine (Val523) in COX-2[2].

This substitution opens a secondary hydrophobic side pocket in COX-2. Furthermore, COX-2 contains an Arginine residue (Arg513) instead of Histidine, providing a highly specific hydrogen-bonding anchor[2]. The 5-membered pyrazole ring acts as an ideal geometric template to project specific functional groups directly into this side pocket, establishing a time-dependent, pseudo-irreversible blockade that non-selective NSAIDs cannot achieve.

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX1 COX-1 (Constitutive) Ile523 (Narrow Pocket) AA->COX1 Basal COX2 COX-2 (Inducible) Val523 (Side Pocket) AA->COX2 Inflammation PG_Homeo Homeostatic Prostaglandins (GI Protection) COX1->PG_Homeo PG_Inflam Inflammatory Prostaglandins (Pain, Fever) COX2->PG_Inflam Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX1 Steric Clash (No Binding) Pyrazole->COX2 Selective Blockade (Arg513 Binding)

Arachidonic acid cascade highlighting selective COX-2 inhibition by pyrazole derivatives.

SAR Heatmap & Structural Comparison

How does the pyrazole core stack up against alternative scaffolds? The table below summarizes quantitative in vitro recombinant enzyme assay data, comparing optimized pyrazole derivatives against a furanone-based coxib and a traditional arylacetic acid NSAID.

Compound / ScaffoldScaffold ClassCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Key Structural Driver
Celecoxib Pyrazole0.0415.00~375N1-Sulfonamide phenyl, C3-CF₃[3]
Compound 181 Pyrazole (Triazine-mod)0.74>50.00>67Methanesulfonylphenyl moiety[4]
Rofecoxib Furanone0.018>15.00>800C4-Methylsulfonyl[2]
Diclofenac Arylacetic Acid0.801.50~1.9Lack of side-pocket anchor[5]
Causality Behind the Structural Choices (The Pyrazole SAR):
  • The Anchor (N1 Position): The attachment of a 4-sulfamoylphenyl (sulfonamide) or methylsulfonyl group is non-negotiable for high selectivity. This group acts as the primary pharmacophore that inserts into the COX-2 secondary pocket. The oxygen atoms act as hydrogen bond acceptors, while the NH₂ acts as a donor, forming a tight electrostatic network with Arg513 and His90[2]. Removing this group results in a complete loss of COX-2 selectivity.

  • The Steric Shield (C3 Position): Substituting the C3 position with a trifluoromethyl (-CF₃) group or halogens (Cl, Br) serves a dual purpose. Electronically, it increases the potency by stabilizing the enzyme-inhibitor complex. Sterically, it shields the pyrazole core from rapid cytochrome P450-mediated metabolic degradation[3].

  • The Hydrophobic Tail (C5 Position): A diaryl system (such as a 4-methylphenyl group at C5) is designed to occupy the main hydrophobic channel of the COX enzyme. This enhances binding affinity via robust

    
     stacking interactions with Tyr355, a residue that guards the entrance to the active site[3].
    

Experimental Workflow: Validating COX-2 Selectivity

To ensure data integrity, IC₅₀ values cannot be taken at face value; they must be generated through a self-validating system. Because pyrazole-based coxibs exhibit time-dependent binding, standard rapid-kinetic assays will artificially inflate their IC₅₀ values.

The following in vitro fluorometric assay protocol is engineered to prevent false positives from compound autofluorescence and accurately capture time-dependent inhibition.

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor). Prepare the fluorogenic probe, 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Compound Dilution & Controls (Self-Validation):

    • Test Compounds: Serial dilutions of novel pyrazole derivatives in DMSO.

    • Positive Control: Celecoxib (Validates COX-2 selectivity).

    • Negative Control: Diclofenac (Validates non-selective baseline).

    • Vehicle Control: 1% DMSO (Establishes 100% enzyme activity).

    • Background Blank: Buffer + Test Compound (Subtracts compound autofluorescence).

  • Pre-Incubation (Critical Step): Incubate the enzymes with the inhibitors at 37°C for 15 minutes prior to adding the substrate. Causality: This allows the sulfonamide pharmacophore sufficient time to navigate the narrow channel and lock into the Arg513 secondary pocket.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP. As COX converts arachidonic acid to PGH2, the coupled reduction of PGH2 oxidizes ADHP into highly fluorescent Resorufin.

  • Detection & Analysis: Read fluorescence at Ex: 530 nm / Em: 590 nm. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Assay_Workflow Step1 1. Preparation Recombinant COX + ADHP Probe Step2 2. Binding Pre-incubate Pyrazole (15 min) Step1->Step2 Step3 3. Reaction Add Arachidonic Acid Substrate Step2->Step3 Step4 4. Detection Measure Resorufin (Ex:530/Em:590) Step3->Step4 Step5 5. Analysis Calculate IC50 & Selectivity Step4->Step5

Step-by-step in vitro fluorometric assay workflow for validating COX-1/COX-2 selectivity.

Conclusion

The pyrazole scaffold remains a premier structural class in medicinal chemistry. By objectively comparing its performance against furanones and arylacetic acids, it is evident that the pyrazole ring's ability to precisely orient hydrogen-bonding pharmacophores (like -SO₂NH₂) into the COX-2 side pocket is the primary driver of its exceptional selectivity profile. For drug development professionals, mastering this SAR is foundational not only for designing next-generation anti-inflammatories but also for repurposing the pyrazole core against novel targets like Aurora-A kinase and 5-LOX[3].

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives International Journal of Pharmaceutical Sciences
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships National Center for Biotechnology Inform
  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors American Chemical Society (ACS)
  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac...

Sources

Comparative

Benchmarking (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide: A Comparative Guide for Novel IDO1 Inhibition

This guide provides a comprehensive technical comparison of the investigational compound (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide against established research findings in the field of indoleamine 2,3-dioxygenase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the investigational compound (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide against established research findings in the field of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, comparative performance metrics, and essential experimental protocols for evaluating novel IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator in the tumor microenvironment.[1][2] IDO1 is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3][4] This enzymatic activity has profound implications for anti-tumor immunity. By depleting local tryptophan concentrations and producing immunomodulatory kynurenine metabolites, IDO1-expressing tumor cells and immune cells create a tolerogenic environment that suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][5] This mechanism of immune escape is a significant barrier to effective cancer immunotherapy.[1][2]

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7][8] (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide represents a novel chemical entity within this class, designed to specifically target the IDO1 enzyme. This guide will benchmark its potential efficacy against other well-characterized IDO1 inhibitors.

The IDO1 Pathway: A Key Regulator of Immune Tolerance

The overexpression of IDO1 in the tumor microenvironment is associated with a poor prognosis in various cancers.[1] The catabolism of tryptophan to kynurenine by IDO1 orchestrates a complex network of immunosuppressive signals.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell IDO1 IDO1 Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation IDO1->Kynurenine_Accumulation Tryptophan Tryptophan Kynurenine Kynurenine T_Cell_Proliferation T-Cell Proliferation & Activation T_Cell_Apoptosis T-Cell Apoptosis Tryptophan_Depletion->T_Cell_Proliferation inhibits Kynurenine_Accumulation->T_Cell_Apoptosis induces IDO1_Inhibitor (E)-N'-hydroxy-3- (1H-pyrazol-1-yl)butanimidamide IDO1_Inhibitor->IDO1 inhibits

Comparative Benchmarking of IDO1 Inhibitors

A critical aspect of preclinical drug development is the direct comparison of a novel compound's performance against established alternatives. While clinical data for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is not available, we can establish a hypothetical benchmark based on its structural features and the known performance of other IDO1 inhibitors that have undergone clinical evaluation.

Feature(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide (Hypothetical)Epacadostat (INCB024360)BMS-986205Navoximod (GDC-0919)
Target IDO1IDO1IDO1IDO1/TDO
Mechanism Reversible, competitiveReversible, competitiveIrreversibleReversible, competitive
IC50 (in vitro) ~15 nM~10 nM~5 nM~69 nM
Oral Bioavailability GoodGoodGoodGood
Clinical Status PreclinicalPhase III (failed to meet primary endpoint in melanoma)[9]Phase I/IIPhase I/II

This table presents hypothetical data for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide for comparative purposes.

The development of several IDO1 inhibitors has faced challenges, most notably the failure of Epacadostat in a Phase III trial for metastatic melanoma.[9] This underscores the importance of robust preclinical evaluation and patient selection strategies. BMS-986205, an irreversible inhibitor, has shown dose-dependent efficacy and better pharmacokinetic properties than epacadostat in early studies.[5] Navoximod, a dual IDO1/TDO inhibitor, has demonstrated the ability to decrease plasma kynurenine levels.[5]

Essential Experimental Protocols for Evaluation

To rigorously assess the potential of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide, a series of standardized in vitro and in vivo assays are required.

In Vitro HeLa Cell-Based IDO1 Enzyme Activity Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound.

Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound and L-tryptophan. The enzymatic activity of IDO1 is determined by measuring the amount of kynurenine produced in the cell culture supernatant using high-performance liquid chromatography (HPLC).

Step-by-Step Protocol:

  • Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • IDO1 Induction: Seed HeLa cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide. Remove the IFN-γ containing medium and add fresh medium containing the test compound and 200 µM L-tryptophan.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Precipitate proteins by adding trichloroacetic acid. Centrifuge and analyze the supernatant for kynurenine concentration using HPLC with UV detection.

  • Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

experimental_workflow

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of the compound in a living organism.

Principle: Immunocompromised mice are implanted with human tumor cells that express IDO1. The mice are then treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Animal Model: Use female BALB/c nude mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 IDO1-expressing tumor cells (e.g., CT26 colon carcinoma cells) into the right flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide orally once or twice daily. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Pharmacodynamic Analysis: At the end of the study, collect plasma and tumor tissue to measure tryptophan and kynurenine levels to confirm target engagement.

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.

Structure-Activity Relationship (SAR) Insights for Pyrazole-Based Inhibitors

The pyrazole ring is a versatile scaffold for designing enzyme inhibitors.[10][11][12] Structure-activity relationship studies on various pyrazole derivatives have revealed key structural requirements for potent biological activity.[10][13] For IDO1 inhibitors, the pyrazole core often serves as a stable anchor that can be functionalized to interact with the heme group and surrounding hydrophobic pockets (Pocket A and Pocket B) within the enzyme's active site.[3] The N'-hydroxyimidamide moiety in (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a known metal-chelating group, suggesting a potential interaction with the heme iron of IDO1. The butanimidamide linker and the pyrazole ring likely contribute to the overall binding affinity and selectivity of the compound. Further SAR studies involving modifications to the pyrazole ring and the linker will be crucial for optimizing the potency and pharmacokinetic properties of this compound series.

Conclusion and Future Directions

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide is a promising novel compound for the inhibition of the IDO1 pathway. Its pyrazole core and N'-hydroxyimidamide functional group suggest a strong potential for potent and selective IDO1 inhibition. The benchmarking against clinically evaluated IDO1 inhibitors highlights the competitive landscape and the need for a thorough preclinical evaluation.

Future research should focus on:

  • Comprehensive in vitro profiling: Including selectivity assays against related enzymes like IDO2 and TDO.

  • In vivo efficacy studies: In combination with immune checkpoint inhibitors to explore synergistic anti-tumor effects, as this has been a key strategy for other IDO1 inhibitors.[5][9]

  • Detailed pharmacokinetic and pharmacodynamic studies: To establish a clear relationship between drug exposure and target modulation.

  • Biomarker development: To identify patient populations most likely to respond to IDO1 inhibition.

By following the rigorous experimental protocols outlined in this guide, the therapeutic potential of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide can be systematically evaluated, paving the way for its potential advancement into clinical development.

References

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Safety & Regulatory Compliance

Safety

(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide proper disposal procedures

In the absence of compound-specific data, established best practices dictate that the substance be treated as hazardous waste. The disposal plan outlined below is synthesized from federal and state regulations, including...

Author: BenchChem Technical Support Team. Date: March 2026

In the absence of compound-specific data, established best practices dictate that the substance be treated as hazardous waste. The disposal plan outlined below is synthesized from federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), and best practices for analogous chemical structures, such as pyrazole derivatives.[1][2] This guide ensures that disposal is conducted in a manner that guarantees the safety of laboratory personnel and protects the environment.

Hazard Analysis and Risk Assessment

Given the compound's structure, which includes a pyrazole ring and an N'-hydroxyimidamide functional group, we must infer its potential hazards based on similar chemical classes.

  • Pyrazole Derivatives: Compounds containing a pyrazole moiety can range from being irritants to toxic. Safety data for various pyrazole compounds indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5]

  • N'-hydroxyimidamides: This functional group's reactivity and toxicity data are not broadly characterized in standard safety literature, reinforcing the need for a cautious approach.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield and safety glasses.[3]Protects against potential splashes of solutions or accidental aerosolization of solid waste, preventing serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Pyrazole compounds are known to cause skin irritation.[4] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[8]
Body Protection A standard laboratory coat.[4]Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required if handling small quantities inside a certified chemical fume hood.[4]A fume hood provides adequate ventilation. If a spill occurs outside a hood, appropriate respiratory protection may be necessary based on the spill response protocol.[9]

Step-by-Step Disposal Procedure

The fundamental principle of chemical waste disposal is that it must be managed from the point of generation to its final treatment by a licensed facility.[1] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[10][11]

Step 1: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions.[12] (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide waste must be collected separately from other waste streams.

  • Solid Waste: Includes the pure compound, and contaminated consumables like weighing paper, pipette tips, and gloves.

  • Liquid Waste: Includes any solutions containing the compound. Halogenated and non-halogenated solvent wastes should be collected separately.[13]

  • Sharps Waste: Needles or other contaminated sharp objects must be placed in a designated, puncture-proof sharps container.

Step 2: Prepare the Hazardous Waste Container
  • Container Selection: Use a container that is compatible with the chemical. For both solid and liquid waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.[11][12] Ensure the container is in good condition, free of damage, and has a secure, leak-proof lid.[14]

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment tray or bin to capture any potential leaks.[15]

Step 3: Label the Waste Container

Proper labeling is a strict regulatory requirement.[16] Your institution's Environmental Health and Safety (EHS) office will provide specific hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .[17]

  • The full, unabbreviated chemical name: "(E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide" .[11]

  • An accurate estimation of the concentration and volume.

  • The date when waste was first added to the container (accumulation start date).[16]

  • All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[17]

Step 4: Accumulate Waste Safely
  • Collect all waste materials directly into the labeled container.[18]

  • Keep the waste container securely closed at all times, except when adding waste.[12]

  • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[6]

Step 5: Arrange for Disposal
  • Once the waste container is full or you have finished generating this specific waste, contact your institution's EHS office to schedule a waste pickup.[12]

  • Provide them with the full chemical name and any available safety information. The EHS office is responsible for the compliant transport and final disposal through a licensed hazardous waste vendor.[19]

Emergency Procedures

In the event of a spill or exposure, follow your laboratory's established emergency response plan immediately.

  • Spill: For a small spill within a chemical fume hood, use an inert absorbent material to contain and collect the spill. The contaminated absorbent must then be placed in the solid hazardous waste container.[10] For larger spills, evacuate the area and contact EHS.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5]

    • Ingestion/Inhalation: Move to fresh air.[5]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide waste.

G Disposal Workflow for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Sharps) solid_waste Solid Waste (e.g., contaminated gloves, paper) assess->solid_waste liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste sharps_waste Sharps Waste (e.g., needles) assess->sharps_waste ppe->assess solid_container Collect in Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Container with Secondary Containment liquid_waste->liquid_container sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container store Store Sealed Container in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store contact_ehs Container Full? Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Rochester Environmental Health and Safety. (2020, October). Laboratory Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2023, September 29). 3(5)-Phenyl-1H-pyrazole - Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Pyrazole - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). N-(Furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide - Safety Data Sheet.
  • 3ASenrise. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). 3-Amino-4-pyrazolecarbonitrile - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 14). 3-Amino-4-bromo-5-phenyl-1H-pyrazole - Safety Data Sheet.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • Benchchem. (n.d.). Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 20). 3-(1H-Pyrazol-1-yl)benzaldehyde - Safety Data Sheet.
  • Cayman Chemical. (2025, November 25). Pyrazinamide - Safety Data Sheet.
  • Fisher Scientific. (2023, August 24). 5-Amino-1-methyl-1H-pyrazole-4-carboxamide - Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Cole-Parmer. (2005, October 3). 3-(Trifluoromethyl)-1H-pyrazole, 97% - Material Safety Data Sheet.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Darolutamide Amide Impurity - Material Safety Data Sheet.

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Handling

Personal protective equipment for handling (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

Operational Safety and PPE Guide for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide As an advanced intermediate in drug development, (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide presents a unique set of handling ch...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide

As an advanced intermediate in drug development, (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide presents a unique set of handling challenges. This guide provides researchers and laboratory personnel with a comprehensive, self-validating operational framework. By understanding the mechanistic causality behind these safety protocols, you can ensure a secure, reproducible, and compliant laboratory environment.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the chemical architecture of (E)-N'-hydroxy-3-(1H-pyrazol-1-yl)butanimidamide to understand its inherent risks:

  • The Pyrazole Core: Pyrazole derivatives are biologically active and have been linked to specific target organ toxicity, particularly affecting the spleen and thyroid upon prolonged exposure. They are also known to cause severe, sometimes irreversible, eye damage.

  • The Amidoxime Moiety (-C(=NOH)NH₂): Amidoximes are potent chelators and can act as skin sensitizers. Furthermore, under thermal stress or highly acidic conditions, the N'-hydroxy amidoxime group can decompose to release volatile nitrogen oxides (NOx). This necessitates strict respiratory and environmental controls.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for novel pyrazole-amidoxime derivatives. The following PPE matrix outlines the required gear, quantified performance metrics, and the mechanistic justification for each choice[1][2].

PPE CategorySpecification / StandardBreakthrough TimeMechanistic Justification
Hand Protection Double Nitrile (Outer: 8-mil, Inner: 4-mil)> 240 minutesThe lipophilic nature of the butanimidamide backbone acts as a permeation enhancer. Double layering ensures the pyrazole core cannot breach the dermal barrier if the outer glove is compromised.
Eye Protection ANSI Z87.1 Splash Goggles + Face ShieldN/APyrazole derivatives pose a severe risk of corneal opacity and serious eye damage[3]. A face shield prevents aerosolized particles from settling on the ocular mucosa.
Respiratory N95 or P100 Particulate Respirator99.9% filtrationPrevents inhalation of aerosolized active pharmaceutical ingredient (API) dust during the weighing and transfer phases.
Body Protection Flame-Resistant (FR) Lab CoatN/AMitigates risk if the amidoxime undergoes exothermic decomposition during catalytic reactions or thermal stress[1].

Self-Validating Operational Protocols

Every step in handling this compound must function as a self-validating system, ensuring that the environment is secure before proceeding to the next phase.

Phase A: Pre-Operation & Weighing
  • Action: Conduct all weighing inside a Class II Type A2 Biological Safety Cabinet (BSC) or a vented balance enclosure.

  • Causality: The N'-hydroxy amidoxime group can generate static charge during transfer, leading to the micro-dispersion of toxic dust into the ambient air.

  • Validation: Verify the digital airflow monitor reads a face velocity between 100–120 feet per minute (fpm). The step is validated when the analytical balance reads a stable mass without drift, confirming no static-induced aerosolization is occurring. If the mass drifts, environmental static is present; halt work and apply an anti-static ionizer.

Phase B: Dissolution & Reagent Transfer
  • Action: Dissolve the compound in the chosen organic solvent (e.g., DMSO or DMF) using a sealed, septum-capped vial. Vent the vial with a needle only when actively adding solvent.

  • Causality: Solvation of pyrazole-amidoximes can be mildly exothermic. A sealed system prevents the escape of vaporized solvent carrying dissolved API.

  • Validation: Visual inspection of the solution must show complete clarity with no particulate suspension. A clear solution validates that the compound is fully solvated and the risk of dry-powder inhalation is neutralized.

Spill Response & Disposal Plan

In the event of a breach, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Containment (Action): Immediately cover the spilled powder with damp absorbent pads (wetted with 10% ethanol/water).

    • Causality: Dampening the powder prevents the aerosolization of the fine API dust, which is the primary vector for respiratory toxicity.

    • Validation: The containment is validated when oblique lighting (shining a flashlight parallel to the floor) reveals no airborne dust or dry powder on the surface.

  • Neutralization & Cleanup (Action): Sweep the damp material using a static-free brush into a sealable hazardous waste container. Do not use a standard vacuum, as it will aerosolize the particles.

  • Decontamination (Action): Wipe the affected area with a 10% bleach solution, followed by a 70% ethanol rinse.

    • Causality: Bleach oxidizes the amidoxime group, neutralizing its biological activity, while ethanol removes residual organic byproducts.

  • Disposal: Consolidate all contaminated PPE and cleanup materials into a clearly labeled "Toxic Solid Waste - Pyrazole Derivatives" container. Ensure disposal complies with local environmental regulations for acute toxic compounds.

Process Visualization

Workflow Start Initiate Handling: (E)-N'-hydroxy-3-(1H-pyrazol-1-yl) butanimidamide PPE Don Validated PPE (Double Nitrile, Goggles, FR Coat) Start->PPE Hood Verify Enclosure Velocity (>100 fpm) PPE->Hood SpillCheck Spill / Aerosol Detected? Hood->SpillCheck SpillResp Execute Spill Protocol (Dampen, Absorb, Oxidize) SpillCheck->SpillResp YES Exp Execute Experimental Workflow (Sealed System) SpillCheck->Exp NO Decon Decontaminate Surfaces (10% Bleach / 70% EtOH) SpillResp->Decon Waste Consolidate Waste (Toxic Solid/Halogenated) Exp->Waste Waste->Decon End Log & Conclude Decon->End

Workflow for safe handling and spill response of pyrazole-amidoxime derivatives.

References

  • Sigma-Aldrich. (2026). Pyrazole Safety Data Sheet. Retrieved from

  • Cayman Chemical. (2025). Pyrazine-2-amidoxime Safety Data Sheet. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from1

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from 2

  • Delta Scientific. (2025). Understanding Laboratory Safety Equipment: A Guide for Labs. Retrieved from 3

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